ER degrader 10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H29F2NO3S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
(3S,4R)-3-(4-fluoro-2-methoxyphenyl)-4-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3,4-dihydro-2H-thiochromen-7-ol |
InChI |
InChI=1S/C28H29F2NO3S/c1-33-26-12-20(30)4-8-23(26)25-17-35-27-13-21(32)5-9-24(27)28(25)19-2-6-22(7-3-19)34-11-10-31-15-18(14-29)16-31/h2-9,12-13,18,25,28,32H,10-11,14-17H2,1H3/t25-,28-/m1/s1 |
InChI 键 |
BKDGYCGJTOTOOY-LEAFIULHSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ER Degrader 10
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core mechanism of action of ER Degrader 10, a potent and selective estrogen receptor alpha (ERα) degrader. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this class of molecules.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional small molecule designed to specifically eliminate ERα protein from cells.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs actively induce their degradation. The mechanism of action of this compound, like other PROTAC ER degraders, involves co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1]
The key to this mechanism is the molecule's unique structure, which consists of two distinct ligands connected by a linker:
-
A ligand for ERα: This portion of the molecule selectively binds to the estrogen receptor.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, a key component of the UPS. In the case of PROTAC ERα Degrader-10, the E3 ligase recruited is Cereblon.[2]
This dual binding brings the ERα protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the ERα protein. This polyubiquitination acts as a molecular "tag," marking the ERα for recognition and subsequent degradation by the proteasome.[1] Following the degradation of the ERα protein, the PROTAC molecule is released and can catalytically induce the degradation of multiple ERα proteins.[1]
This targeted degradation approach offers several advantages over traditional ER antagonists, including a more potent and sustained reduction of ERα levels. This is particularly relevant in the context of breast cancer, where ERα is a key driver of tumor growth and where resistance to conventional endocrine therapies can develop. PROTAC ER degraders have demonstrated efficacy against both wild-type and mutant forms of the estrogen receptor.
Signaling Pathway of this compound
The signaling cascade initiated by this compound culminates in the targeted destruction of the ERα protein. The following diagram illustrates this process.
Quantitative Data Summary
The efficacy of this compound and other PROTAC ER degraders has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Degradation Potency
| Compound | Cell Line | DC50 (nM) | Reference |
| PROTAC ERα Degrader-10 | MCF7 | 0.37 | |
| PROTAC ERα Degrader-10 | T47D | 1.1 | |
| PROTAC ERα Degrader-10 | CAMA-1 | 1.1 | |
| Vepdegestrant (ARV-471) | MCF7 | <1 | |
| ERD-3111 | - | 0.5 | |
| ERD-4001 | - | 0.05 |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471), a PROTAC ER Degrader
| Model | Treatment | ER Degradation (%) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Orthotopic MCF7 CDX | 10 mg/kg daily | 94-97 | 98-120 | |
| Orthotopic MCF7 CDX | 30 mg/kg daily | 94-97 | 98-120 | |
| ESR1 Y537S PDX | 10 mg/kg | Significant reduction | Complete inhibition |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft.
Table 3: Clinical Efficacy of Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer
| Patient Population | Median Progression-Free Survival (PFS) with Vepdegestrant | Median PFS with Fulvestrant | Reference |
| All patients | 3.8 months | 3.6 months | |
| Patients with ESR1 mutations | 5.0 months | 2.1 months |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines typical experimental protocols used to characterize the mechanism of action of ER degraders.
Western Blotting for ERα Degradation
This technique is used to quantify the amount of ERα protein in cells following treatment with a degrader.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF7) and allow them to adhere. Treat the cells with various concentrations of the ER degrader for a specified time course.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the intensity of the ERα bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of ERα degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays are used to assess the effect of the ER degrader on cell proliferation and survival.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a predetermined density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the ER degrader. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Add Viability Reagent: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure Signal: After a short incubation with the reagent, measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and use a non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
Conclusion
This compound and other PROTAC ER degraders represent a novel and promising therapeutic strategy for ER-positive breast cancer. Their unique mechanism of action, which involves the catalytic degradation of ERα via the ubiquitin-proteasome system, offers the potential for a more profound and durable anti-tumor response compared to traditional endocrine therapies. The preclinical and emerging clinical data for this class of molecules, exemplified by vepdegestrant, underscore their potential to overcome resistance and improve outcomes for patients. Further research and clinical development will continue to elucidate the full therapeutic potential of ER degraders in oncology.
References
The Rise of ER Degraders: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor-positive (ER+) breast cancer treatment is undergoing a significant transformation, driven by the advent of novel therapeutic modalities designed to overcome the limitations of traditional endocrine therapies. Among these, ER degraders, particularly proteolysis-targeting chimeras (PROTACs), have emerged as a promising strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a representative ER degrader, referred to herein as "ER degrader 10," with a focus on the well-characterized clinical candidate vepdegestrant (ARV-471) as a prime exemplar of this class.
Introduction to ER Degraders and the PROTAC Technology
For decades, selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been the cornerstone of ER+ breast cancer therapy. However, the development of resistance, often driven by mutations in the ESR1 gene, necessitates new therapeutic avenues.[1] PROTAC ER degraders represent a novel class of drugs that harness the body's own cellular machinery to specifically target and eliminate the ERα protein.[2]
These bifunctional molecules consist of a ligand that binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination of the ERα protein, marking it for degradation by the proteasome.[2][3] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins, offering a potential advantage over traditional occupancy-based inhibitors.
Discovery and Synthesis of ER Degraders
The discovery of potent and orally bioavailable ER degraders involves extensive medicinal chemistry campaigns to optimize the three components of the PROTAC molecule: the ERα ligand, the E3 ligase ligand, and the linker. The choice of the ERα binding moiety is critical for selectivity and potency. For instance, some ER degraders are developed based on existing ER ligands like Lasofoxifene. The E3 ligase ligand, often a derivative of thalidomide (B1683933) or pomalidomide, engages the Cereblon (CRBN) E3 ligase. The linker's length and composition are meticulously optimized to ensure the proper orientation and proximity of ERα and the E3 ligase for efficient ubiquitination.
A representative synthesis of a selective estrogen receptor degrader often involves a multi-step process. For example, the synthesis of GDC-0810, a non-PROTAC SERD, highlights the complexity of creating the core structures of these molecules. The process involved a highly diastereoselective addition of an arylmagnesium reagent to a ketone to yield a key tertiary alcohol intermediate. This was followed by a stereocontrolled syn-elimination to form the desired tetrasubstituted olefin core, a common feature in many ER modulators. A telescoped four-step process was then developed for the final stages of the synthesis.
While the specific synthesis protocol for every proprietary "this compound" is not publicly available, the general principles of PROTAC synthesis involve the separate synthesis of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of PROTAC ER degraders is a targeted protein degradation process.
Caption: Mechanism of action of a PROTAC ER degrader.
As illustrated, the PROTAC ER degrader simultaneously binds to ERα and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the ERα protein. The resulting polyubiquitin (B1169507) chain acts as a tag that is recognized by the proteasome, the cell's protein disposal system. The proteasome then degrades the tagged ERα into smaller peptides. The PROTAC molecule is then released and can catalyze the degradation of another ERα protein. This catalytic mode of action distinguishes PROTACs from traditional inhibitors.
Preclinical and Clinical Data Summary
The efficacy of ER degraders has been demonstrated in numerous preclinical and clinical studies. These studies evaluate the degrader's ability to reduce ERα protein levels, inhibit cell proliferation, and suppress tumor growth in xenograft models.
In Vitro Potency
The potency of ER degraders is often quantified by the DC50 value (concentration for 50% degradation) and the IC50 value (concentration for 50% inhibition of cell proliferation).
| Compound | Cell Line | DC50 (nM) | Reference(s) |
| PROTAC ERα Degrader-10 | MCF7 | 0.37 - 1.1 | |
| T47D | 0.37 - 1.1 | ||
| CAMA-1 | 0.37 - 1.1 | ||
| ERD-12310A | Not Specified | 0.047 (47 pM) | |
| ERD-3111 | Not Specified | 0.5 | |
| ERD-4001 | Not Specified | 0.05 |
In Vivo Efficacy
In vivo studies in mouse xenograft models are crucial for evaluating the anti-tumor activity of ER degraders. Key metrics include tumor growth inhibition (TGI).
| Compound | Model | Dosage | Outcome | Reference(s) |
| Vepdegestrant (ARV-471) | Orthotopic MCF7 CDX | 10 or 30 mg/kg daily | 94-97% ER reduction; 98-120% TGI | |
| Vepdegestrant (ARV-471) | ESR1 Y537S PDX | 10 mg/kg | Complete growth inhibition and significant mutant ER protein reduction | |
| ERD-12310A | MCF-7 Xenograft (wild-type ER) | Not Specified | Tumor regression | |
| ERD-12310A | MCF-7 Xenograft (ESR1 Y537S mutation) | Not Specified | Strong tumor growth inhibition |
Clinical Trial Data (Vepdegestrant)
Vepdegestrant has been evaluated in the Phase III VERITAC-2 clinical trial in patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy and a CDK4/6 inhibitor.
| Parameter | Vepdegestrant (200 mg daily) | Fulvestrant (500 mg IM) | Population | Reference(s) |
| Median PFS | 5.0 months | 2.1 months | ESR1-mutant | |
| Hazard Ratio (PFS) | 0.57 (p < 0.001) | - | ESR1-mutant | |
| Median PFS | 3.8 months | 3.6 months | All patients | |
| Clinical Benefit Rate | 42.1% | 20.2% | ESR1-mutant | |
| Objective Response Rate | 18.6% | 4% | ESR1-mutant | |
| Dose Reductions | 2% | 0% | - | |
| Discontinuations due to AEs | 3% | 1% | - |
Experimental Protocols
Detailed methodologies are essential for the evaluation of ER degraders. Below are generalized protocols for key experiments.
Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of the ER degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against ERα, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Cell Proliferation Assay
-
Cell Seeding: Seed ER+ breast cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the ER degrader.
-
Incubation: Incubate the plates for a period of 3 to 7 days.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Xenograft Tumor Model
-
Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., NSG mice). For estrogen-dependent models, supplement the mice with an estrogen pellet.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ER degrader (e.g., by oral gavage) and the vehicle control daily or as per the dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
Workflow and Logical Relationships
The development and evaluation of an ER degrader follow a structured workflow.
Caption: General workflow for the development of an ER degrader.
The advantages of PROTAC ER degraders over traditional inhibitors can be summarized as follows:
Caption: Logical relationships of PROTAC ER degrader advantages.
Conclusion
ER degraders, particularly those utilizing PROTAC technology, represent a significant advancement in the treatment of ER+ breast cancer. Their unique mechanism of action, which leads to the elimination of the ERα protein, provides a powerful tool to overcome resistance to existing therapies. The promising preclinical and clinical data for compounds like vepdegestrant underscore the potential of this class of drugs to improve outcomes for patients. Continued research and development in this area are crucial for realizing the full therapeutic benefit of ER degraders.
References
A Technical Deep Dive: ER Degraders Versus Selective Estrogen Receptor Modulators
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Endocrine therapy remains a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. The therapeutic armamentarium is primarily dominated by two classes of agents that target the estrogen receptor α (ERα): selective estrogen receptor modulators (SERMs) and ER degraders. While both classes interact with ERα, their downstream consequences on the receptor and subsequent signaling pathways are fundamentally distinct. SERMs, such as tamoxifen (B1202) and raloxifene, exhibit a mixed agonist/antagonist profile, modulating ERα activity in a tissue-specific manner. In contrast, ER degraders, including the approved agent fulvestrant (B1683766) and a new generation of oral compounds and proteolysis-targeting chimeras (PROTACs), function as pure antagonists that induce the degradation and downregulation of the ERα protein. This guide provides a comprehensive technical comparison of these two classes of drugs, focusing on their core mechanisms, preclinical and clinical data, and the experimental methodologies used for their characterization.
Mechanisms of Action: Modulation vs. Degradation
The differential effects of SERMs and ER degraders stem from the distinct conformational changes they induce upon binding to the ligand-binding domain (LBD) of ERα.
Selective Estrogen Receptor Modulators (SERMs): SERMs like tamoxifen bind to the ERα LBD and induce a conformational change that is distinct from that induced by the natural ligand, 17β-estradiol. This altered conformation allows for the recruitment of co-repressors in certain tissues, such as the breast, leading to the inhibition of estrogen-dependent gene transcription and an anti-proliferative effect.[1] However, in other tissues like the endometrium and bone, the SERM-ERα complex can recruit co-activators, resulting in estrogen-like (agonistic) effects.[1] This tissue-specific pharmacology underpins both their therapeutic efficacy and their side-effect profile.
ER Degraders: ER degraders, upon binding to the ERα LBD, induce a profound conformational change that destabilizes the receptor protein.[2] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[2] This leads to a significant reduction in the total cellular levels of ERα, thereby preventing both ligand-dependent and ligand-independent signaling. A newer class of ER degraders, PROTACs, function by a different mechanism. These heterobifunctional molecules consist of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, bringing the two in close proximity and inducing ERα ubiquitination and degradation.[3]
Below is a DOT script representation of the distinct mechanisms of action.
References
Proteasome-Mediated Degradation by PROTAC ER Degrader: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the mechanism, quantitative efficacy, and experimental characterization of proteasome-mediated degradation of the Estrogen Receptor (ER) by a representative Proteolysis Targeting Chimera (PROTAC), Vepdegestrant (ARV-471). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted protein degradation. It details the molecular mechanism of action, summarizes key preclinical and clinical data, and provides comprehensive protocols for essential experimental assays.
Introduction: The Rise of PROTAC ER Degraders
Estrogen receptor-positive (ER+) breast cancer is a prevalent subtype, with endocrine therapies that target ER signaling serving as a primary treatment strategy. However, the emergence of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge. Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic approach to overcome this resistance by inducing the degradation of the target protein rather than merely inhibiting it.
Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROTAC designed to selectively target both wild-type and mutant ERα for degradation.[1] This guide will use Vepdegestrant as a representative "ER Degrader 10" to explore the technical aspects of this therapeutic modality.
PROTAC ER degraders are heterobifunctional molecules composed of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This dual-binding action brings the ER into close proximity with the E3 ligase, facilitating the ubiquitination of the ER and its subsequent degradation by the 26S proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple ER proteins.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action for PROTAC ER degraders like Vepdegestrant involves co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Estrogen Receptor (ER) and an E3 ubiquitin ligase, in the case of Vepdegestrant, this is Cereblon (CRBN). This forms a ternary ER:PROTAC:E3 ligase complex.[3]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the ER. This results in the formation of a polyubiquitin (B1169507) chain on the ER.
-
Proteasomal Recognition and Degradation: The polyubiquitinated ER is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and degrades the ER into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After inducing the degradation of an ER molecule, the PROTAC is released and can bind to another ER and E3 ligase, initiating a new cycle of degradation.
This catalytic mode of action distinguishes PROTACs from traditional inhibitors, allowing for sustained target protein knockdown at potentially lower drug concentrations.
Quantitative Data Presentation
The efficacy of ER degraders can be quantified through various preclinical and clinical parameters. The following tables summarize key data for Vepdegestrant (ARV-471).
Table 1: Preclinical Efficacy of Vepdegestrant (ARV-471)
| Parameter | Cell Line/Model | Value | Reference(s) |
| DC50 (ER Degradation) | MCF-7 (WT ER) | 0.9 nM | [1][4] |
| T47D (WT ER) | ~2 nM | [2] | |
| Dmax (ER Degradation) | MCF-7 (WT ER) | >95% | [1][3] |
| GI50 (Cell Growth Inhibition) | MCF-7 (WT ER) | 3.3 nM | [3][4] |
| T47D (WT ER) | 4.5 nM | [3] | |
| T47D (ERY537S mutant) | 8.0 nM | [3][4] | |
| T47D (ERD538G mutant) | 5.7 nM | [3] | |
| Tumor Growth Inhibition (TGI) | MCF-7 Xenograft (3 mg/kg) | 85% | [3] |
| MCF-7 Xenograft (10 mg/kg) | 98% | [1][3] | |
| MCF-7 Xenograft (30 mg/kg) | 120% (regression) | [1][3] | |
| ERY537S PDX Model (10 mg/kg) | 102% (regression) | [1] |
WT: Wild-Type, PDX: Patient-Derived Xenograft
Table 2: Clinical Efficacy of Vepdegestrant (VERITAC-2 Phase 3 Trial)
| Endpoint | Patient Population | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | ESR1-mutant | 5.0 months | 2.1 months | 0.57 (0.42–0.77) | <0.001 | [5][6] |
| Intent-to-Treat (All Patients) | 3.8 months | 3.6 months | 0.83 | 0.07 | [5] | |
| Clinical Benefit Rate (CBR) | ESR1-mutant | 42.1% | 20.2% | - | <0.001 | [5] |
| Objective Response Rate (ORR) | ESR1-mutant | 18.6% | 4.0% | - | 0.001 | [5] |
Experimental Protocols
The characterization of PROTAC ER degraders involves a series of in vitro and cellular assays to confirm their mechanism of action and quantify their efficacy.
Western Blot for ERα Degradation
This is a fundamental assay to visualize and quantify the degradation of the target protein.
Objective: To determine the dose-dependent degradation of ERα in breast cancer cells following treatment with an ER degrader.
Methodology:
-
Cell Culture and Treatment:
-
Culture ERα-positive cells (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with increasing concentrations of the ER degrader (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of remaining ERα relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the functional consequence of ER degradation on cancer cell growth.
Objective: To determine the effect of the ER degrader on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at an appropriate density (e.g., 1,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the ER degrader. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Viability Measurement (using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Incubate in the dark at room temperature for at least 2 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the GI50 value.
In Vivo Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Objective: To detect the poly-ubiquitination of ERα following treatment with an ER degrader.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with the ER degrader as described for the Western blot protocol.
-
Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting. This will lead to the accumulation of poly-ubiquitinated proteins that would otherwise be degraded.
-
-
Cell Lysis:
-
Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate for 5-10 minutes.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%, allowing for antibody binding.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G-coupled agarose (B213101) beads.
-
Add an antibody specific to ERα to the lysate and incubate overnight at 4°C with rotation to form antibody-antigen complexes.
-
Add fresh Protein A/G beads to capture the immune complexes. Incubate for 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane as previously described.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ubiquitin, P4D1). A high-molecular-weight smear or laddering pattern indicates poly-ubiquitinated ERα.
-
The membrane can be stripped and re-probed with an anti-ERα antibody to confirm the successful immunoprecipitation of the target protein.
-
Conclusion
PROTAC ER degraders, exemplified by Vepdegestrant (ARV-471), represent a powerful and innovative strategy in the treatment of ER+ breast cancer. By harnessing the cell's own ubiquitin-proteasome system, these molecules can induce potent and sustained degradation of the estrogen receptor, offering a promising approach to overcome resistance to traditional endocrine therapies. The quantitative data from both preclinical and clinical studies underscore the potential of this modality. The experimental protocols detailed herein provide a framework for the robust characterization of these novel therapeutic agents, enabling further research and development in the field of targeted protein degradation.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 6. onclive.com [onclive.com]
The Role of Next-Generation Estrogen Receptor Degraders in ER-Positive Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, accounting for approximately 70% of all cases.[1] Endocrine therapy is the cornerstone of treatment for this disease, but resistance, often driven by mutations in the estrogen receptor 1 (ESR1) gene, presents a significant clinical challenge.[2] This has spurred the development of novel therapeutic strategies aimed at more effectively targeting the estrogen receptor. This technical guide provides an in-depth overview of a new frontier in ER+ breast cancer treatment: next-generation oral selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs). These agents offer distinct mechanisms of action compared to traditional endocrine therapies, demonstrating promising activity against both wild-type and mutant ER, and are poised to change the treatment landscape for patients with advanced or metastatic ER+ breast cancer.
Introduction: The Evolving Landscape of Endocrine Therapy
The estrogen receptor signaling pathway is a primary driver of proliferation and survival in ER+ breast cancer.[3] For decades, treatment strategies have focused on disrupting this pathway through various mechanisms:
-
Selective Estrogen Receptor Modulators (SERMs): Such as tamoxifen, which competitively antagonize the estrogen receptor.
-
Aromatase Inhibitors (AIs): Which block the production of estrogen.
-
Selective Estrogen Receptor Degraders (SERDs): Like fulvestrant (B1683766), which not only antagonizes but also induces the degradation of the ER protein.[2][4]
While effective, these therapies are often limited by the development of resistance. A key mechanism of acquired resistance is the emergence of ESR1 mutations, which lead to ligand-independent constitutive activation of the estrogen receptor.[2] This has created a critical need for therapies that can effectively target these mutant forms of ER.
Mechanism of Action: A New Wave of ER Degraders
Next-generation ER degraders, encompassing oral SERDs and PROTACs, represent a significant advancement in targeting the estrogen receptor.
Oral Selective Estrogen Receptor Degraders (SERDs)
Oral SERDs are small molecules designed to bind to the estrogen receptor, inducing a conformational change that marks the receptor for degradation by the ubiquitin-proteasome system.[2] Unlike the intramuscularly administered fulvestrant, these newer agents offer the convenience of oral administration and have been engineered for improved bioavailability and more potent ER degradation.[4][5]
PROTAC ER Degraders
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that represent a novel therapeutic modality.[6] They consist of two distinct domains connected by a linker: one that binds to the target protein (in this case, the estrogen receptor) and another that recruits an E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of the ER, tagging it for degradation by the proteasome.[6] A key advantage of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple ER proteins.[6][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PROTAC ER degraders and a typical clinical trial workflow for evaluating these novel agents.
Caption: Mechanism of action of a PROTAC ER degrader.
Caption: Generalized clinical trial workflow for ER degraders.
Quantitative Data Summary
The following tables summarize key clinical trial data for prominent next-generation ER degraders.
Table 1: Efficacy of Vepdegestrant (ARV-471) in the VERITAC-2 Trial [1][9]
| Endpoint | Vepdegestrant | Fulvestrant |
| Median Progression-Free Survival (PFS) in ESR1-mutant patients | 5.0 months | 2.1 months |
| Objective Response Rate (ORR) in ESR1-mutant patients | 18.6% | 4.0% |
Table 2: Efficacy of Elacestrant in the EMERALD Trial [10]
| Endpoint | Elacestrant | Standard of Care (SOC) |
| Median Progression-Free Survival (PFS) in overall population | Statistically significant improvement vs. SOC | - |
| Median Progression-Free Survival (PFS) in ESR1-mutant patients | Statistically significant improvement vs. SOC | - |
Table 3: Clinical Activity of SIM0270 in a Phase 1 Trial [11]
| Endpoint | All Evaluable Patients (n=48) | Patients with ESR1 mutations | Patients with wild-type ESR1 |
| Confirmed Overall Response Rate (ORR) | 8.3% | - | - |
| Clinical Benefit Rate (CBR) | - | 40% | 38.2% |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below is a generalized protocol based on the methodologies described in the cited trials for oral ER degraders.
Phase III Randomized Controlled Trial Protocol (Generalized)
-
Study Design: A multicenter, randomized, open-label, active-controlled study.
-
Patient Population: Postmenopausal women (or pre/perimenopausal women on ovarian function suppression) with ER-positive, HER2-negative advanced or metastatic breast cancer who have experienced disease progression after prior endocrine therapy, including a CDK4/6 inhibitor.[1][4][10][11]
-
Randomization: Patients are typically randomized in a 1:1 ratio to receive either the investigational oral ER degrader or the standard of care (e.g., fulvestrant or another endocrine agent as per investigator's choice).
-
Treatment: The investigational agent is administered orally once daily. The comparator arm receives treatment according to its approved label. Treatment continues until disease progression or unacceptable toxicity.
-
Endpoints:
-
Primary: Progression-free survival (PFS), as assessed by a blinded independent central review. This is often evaluated in both the overall patient population and in a predefined subgroup of patients with ESR1 mutations.[10]
-
Secondary: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), duration of response, and safety.
-
-
Biomarker Analysis: Circulating tumor DNA (ctDNA) is often collected at baseline to determine ESR1 mutation status. Tumor tissue biopsies may also be analyzed for ER levels and other biomarkers.
-
Safety and Tolerability: Assessed through regular monitoring of adverse events, laboratory parameters, and physical examinations.
Conclusion and Future Directions
Next-generation oral SERDs and PROTAC ER degraders are demonstrating significant promise in overcoming endocrine resistance in ER+ breast cancer, particularly in patients with ESR1 mutations.[1][10] The oral route of administration offers a more convenient and patient-friendly alternative to intramuscular injections.[5][12]
Ongoing and future research will focus on:
-
Combination Therapies: Evaluating these novel degraders in combination with other targeted agents, such as CDK4/6 inhibitors.[3][12]
-
Optimal Sequencing: Determining the best placement of these agents in the treatment paradigm for advanced breast cancer.[12]
-
Mechanisms of Resistance: Understanding potential resistance mechanisms to these new degraders to inform the development of subsequent lines of therapy.
-
Expansion to Early-Stage Disease: Investigating the role of these agents in the adjuvant setting for early-stage breast cancer.[4]
The continued development and clinical investigation of potent and selective ER degraders hold the key to improving outcomes for patients with ER-positive breast cancer.
References
- 1. marinbio.com [marinbio.com]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. vjoncology.com [vjoncology.com]
- 10. ascopubs.org [ascopubs.org]
- 11. SIM0270 Demonstrates Promising Activity in Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 12. PROTAC ER Degraders | Decera Clinical Education [deceraclinical.com]
A Structural and Mechanistic Analysis of Estrogen Receptor Degrader 10 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional characteristics of representative estrogen receptor (ER) degraders, with a focus on compounds identified as "ER degrader 10" and the clinically advanced degrader, vepdegestrant (ARV-471). This document outlines their mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Introduction to Estrogen Receptor Degraders
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment.[1][2] Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents designed to not only antagonize the estrogen receptor but also induce its degradation.[1] This dual mechanism of action offers a potential advantage over selective estrogen receptor modulators (SERMs) by eliminating the receptor protein, thereby reducing the likelihood of resistance.[1][3]
Fulvestrant (B1683766) was the first SERD to receive clinical approval but is limited by poor pharmacokinetic properties, requiring intramuscular administration. This has driven the development of orally bioavailable SERDs. More recently, a new class of ER degraders, Proteolysis-Targeting Chimeras (PROTACs), has emerged. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide will focus on two compounds referred to as "this compound" and the PROTAC degrader vepdegestrant (ARV-471), providing a comparative overview of their preclinical profiles.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy parameters for the selected ER degraders.
Table 1: In Vitro Activity of ER Degraders
| Compound | Target | DC50 (nM) | IC50 (nM) | Cell Lines | Notes |
| This compound (Compound 51) | ER | 0.43 | 0.56 (antagonist activity) | ER-positive cells | Orally active, blood-brain barrier penetrable. |
| Estrogen receptor modulator 10 (compound G-5b) | ER | 0.4 | 6.7 (antagonist activity) | MCF-7, T47D | Based on the Fulvestrant scaffold. |
| Vepdegestrant (ARV-471) | ER | < 1 | - | MCF7 | PROTAC degrader. |
| ERD-12310A | ERα | 0.047 | - | - | PROTAC degrader, 10 times more potent than ARV-471. |
| ERD-3111 | ERα | 0.5 | - | - | Orally bioavailable PROTAC ERα degrader. |
| ERD-4001 | ERα | 0.05 | - | - | Orally bioavailable PROTAC ERα degrader. |
| LY3484356 | ERα (wild type) | - | 3.0 | ER+ breast cancer cell lines | Potent degrader of wild type and Y537N mutant ERα. |
| LY3484356 | ERα (Y537N mutant) | - | 9.6 | ER+ breast cancer cell lines | Potent degrader of wild type and Y537N mutant ERα. |
Table 2: Pharmacokinetic and In Vivo Data
| Compound | Parameter | Value | Model | Notes |
| This compound (Compound 51) | Brain/Plasma Ratio (Kp) | 3.05 | Mice | Demonstrates blood-brain barrier penetrability. |
| Vepdegestrant (ARV-471) | ER Degradation | ≥90% | In vivo | Effective against wild-type and mutant ER. |
| Vepdegestrant (ARV-471) | Tumor Growth Inhibition (TGI) | 87%–123% | MCF7 orthotopic xenografts | Superior to fulvestrant (31%–80% TGI). |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for SERDs and PROTAC ER degraders is the targeted degradation of the estrogen receptor via the ubiquitin-proteasome system.
Caption: Generalized signaling pathway for ER degradation by SERDs and PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the characterization of ER degraders.
4.1. Western Blot for ER Degradation
This assay quantifies the reduction in ER protein levels following treatment with a degrader.
Caption: Standard workflow for Western Blot analysis of ER degradation.
Protocol:
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7 or T47D) in appropriate growth medium and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ER degrader or vehicle control for a specified time course (e.g., 2 to 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software.
4.2. Competitive Binding Assay for ER Affinity
This assay determines the binding affinity of a compound to the estrogen receptor.
Caption: Workflow for a competitive fluorescence polarization binding assay.
Protocol:
-
Reagents: Recombinant human ERα or ERβ ligand-binding domain (LBD), a fluorescent tracer that binds to the ER, and the test compound.
-
Assay Buffer: Prepare an appropriate buffer, for example, 100 mmol/L K3PO4 (pH 7.4).
-
Reaction Mixture: In a microplate, combine the ER LBD, the fluorescent tracer, and varying concentrations of the test compound. Include controls with no test compound (maximum fluorescence) and with a known high-affinity ligand (minimum fluorescence).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the test compound to the ER displaces the fluorescent tracer, leading to a decrease in fluorescence polarization. Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50.
4.3. Cell Proliferation Assay
This assay measures the effect of the ER degrader on the growth of ER-positive cancer cells.
Protocol:
-
Cell Seeding: Seed ER-positive cells (e.g., MCF-7 or T47D) in a 96-well plate at a low density.
-
Treatment: After allowing the cells to attach, treat them with a serial dilution of the ER degrader in the presence of a low concentration of estradiol (E2) to stimulate proliferation.
-
Incubation: Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 6 days).
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels), MTT, or by direct cell counting.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the log of the degrader concentration to determine the IC50 for cell proliferation inhibition.
Structural Considerations and Future Directions
The development of orally bioavailable SERDs and PROTAC ER degraders represents a significant advancement in endocrine therapy for breast cancer. The structural modifications that differentiate these newer agents from fulvestrant are key to their improved pharmacokinetic profiles. For PROTACs like vepdegestrant, the choice of the E3 ligase ligand and the linker length and composition are critical for optimizing degradation potency and selectivity.
Future research will likely focus on:
-
Developing degraders with improved tissue-specific delivery and reduced off-target effects.
-
Overcoming resistance mechanisms to current ER degraders.
-
Exploring the combination of ER degraders with other targeted therapies, such as CDK4/6 inhibitors.
The continued structural and functional characterization of novel ER degraders will be paramount to advancing the treatment of ER-positive breast cancer.
References
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rise of Oral ER Degraders
An In-Depth Technical Guide to the In Vivo Efficacy of Oral Estrogen Receptor Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vivo efficacy of oral Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs) targeting the estrogen receptor (ER). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Hormonal therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer[1][2]. Traditional therapies, including selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and aromatase inhibitors (AIs), have been effective but are often limited by the development of resistance[1][3]. A key mechanism of resistance is the acquisition of mutations in the estrogen receptor gene (ESR1), which can lead to ligand-independent receptor activation[1].
Fulvestrant (B1683766), the first-generation SERD, demonstrated efficacy against ESR1-mutant tumors but is limited by its intramuscular route of administration and poor pharmacokinetic properties. This has driven the development of a new generation of orally bioavailable SERDs and other novel ER-targeting agents like PROTACs, which offer the potential for improved efficacy, convenience, and tolerability. These agents are designed to be potent antagonists and degraders of both wild-type and mutant ERα.
Mechanisms of Action
Oral ER degraders primarily fall into two categories: SERDs and PROTACs. Both aim to eliminate the ER protein, but through distinct mechanisms.
2.1 Selective Estrogen Receptor Degraders (SERDs)
Oral SERDs are small molecules that bind to the ER, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This not only blocks ER signaling but also removes the protein target entirely, offering a potential advantage over simple antagonism, especially in the context of ESR1 mutations.
2.2 PROTAC ER Degraders
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules. One end binds to the target protein (ER), and the other end binds to an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the ER. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins.
In Vivo Efficacy of Key Oral ER Degraders
This section details the preclinical and clinical in vivo efficacy of prominent oral ER degraders.
Vepdegestrant (ARV-471)
Vepdegestrant is a potent, orally bioavailable PROTAC that targets the ER for degradation. It has demonstrated superior ER degradation and antitumor activity compared to fulvestrant in preclinical models.
In Vivo Efficacy Data Summary
| Compound | Animal Model | Dosing & Schedule | Key Efficacy Results | Reference |
| Vepdegestrant | MCF7 CDX (WT ER) | 3, 10, 30 mg/kg, PO, QD | 85%, 98%, and 120% Tumor Growth Inhibition (TGI), respectively. >94% ER degradation at all doses. | |
| Vepdegestrant | ERY537S PDX | Not Specified | Substantial tumor growth inhibition and regressions. | |
| Vepdegestrant | Palbociclib-resistant ERY537S PDX | Not Specified | Induced tumor regressions. | |
| Vepdegestrant | ER+ Breast Cancer Patients (Phase 3 VERITAC-2) | Not Specified | Median PFS of 5.0 months vs 2.1 months for fulvestrant in ESR1-mutant patients. |
Key Experimental Protocols
-
MCF7 Xenograft Model:
-
Animal Model: NOD/SCID female mice.
-
Hormone Supplementation: 17β-estradiol pellets (0.72 mg, 90-day release) were implanted 2-3 days prior to cell implantation to support tumor growth.
-
Tumor Cell Implantation: MCF7 cells were implanted orthotopically into the mammary fat pads.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. Vepdegestrant was administered orally, once daily (QD). For comparison, fulvestrant was dosed subcutaneously.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were collected to assess ER protein levels via Western blot or immunohistochemistry to confirm target degradation.
-
Giredestrant (B1649318) (GDC-9545)
Giredestrant is a potent, non-steroidal, oral SERD that acts as a full antagonist and efficient degrader of the ER. It has shown an exceptional preclinical profile, inducing tumor regressions at low doses.
In Vivo Efficacy Data Summary
| Compound | Animal Model | Dosing & Schedule | Key Efficacy Results | Reference |
| Giredestrant | ESR1Y537S mutant PDX | Low doses (not specified) | Induced tumor regressions as a single agent. | |
| Giredestrant | Wild-type ERα tumor model | Low doses (not specified) | Induced tumor regressions as a single agent. | |
| Giredestrant + Palbociclib | ESR1Y537S mutant PDX | Not Specified | Enhanced tumor regression compared to single agents. | |
| Giredestrant | HCI-013 PDX | Not Specified | Characterized PK/PD relationship showing tumor regression. |
Key Experimental Protocols
-
Patient-Derived Xenograft (PDX) Models:
-
Model Establishment: Tumor fragments from patients with ER+ breast cancer (including models with specific ESR1 mutations like Y537S) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NSG).
-
Passaging: Tumors are grown and passaged in subsequent cohorts of mice to expand the model.
-
Study Initiation: Once tumors reach a predetermined size, mice are randomized.
-
Treatment: Giredestrant is administered orally. Combination studies may involve co-administration with other agents like CDK4/6 inhibitors.
-
Endpoints: Primary endpoints include tumor growth inhibition or regression. Pharmacodynamic endpoints include measurement of ER degradation and downstream signaling markers (e.g., progesterone (B1679170) receptor expression) in tumor tissue.
-
Elacestrant (B1663853) (RAD1901)
Elacestrant is the first oral SERD to receive FDA approval for treating ER+, HER2- advanced or metastatic breast cancer with ESR1 mutations. Preclinical studies demonstrated its efficacy in inhibiting tumor growth in various xenograft models, including those resistant to other therapies.
In Vivo Efficacy Data Summary
| Compound | Animal Model | Dosing & Schedule | Key Efficacy Results | Reference |
| Elacestrant | MCF7 Xenograft | Not Specified | Complete tumor growth inhibition at 4 weeks. | |
| Elacestrant | Multiple ER+ PDX models | Not Specified | Significant inhibition of tumor growth. | |
| Elacestrant | ESR1 mutant PDX models | Not Specified | Significant antitumor activity as a single agent. | |
| Elacestrant | CDK4/6i-resistant xenografts | Not Specified | Inhibited tumor growth. | |
| Elacestrant | ER+ Patients (Phase 3 EMERALD) | 400 mg PO, QD | Improved Progression-Free Survival (PFS) vs. standard of care, especially in ESR1-mutant population. |
Key Experimental Protocols
-
CDK4/6i-Resistant Models:
-
Model Development: ER+ breast cancer cell lines or PDX models are continuously exposed to a CDK4/6 inhibitor (e.g., palbociclib) until resistance develops. Resistance is confirmed by resumed tumor growth despite continued CDK4/6i treatment.
-
Efficacy Testing: Once resistance is established, animals are treated with elacestrant as a single agent or in combination.
-
Endpoints: The primary endpoint is the ability of elacestrant to overcome resistance and inhibit tumor growth.
-
Camizestrant (AZD9833)
Camizestrant is a next-generation oral SERD that has shown increased potency and promotes robust ER degradation and tumor growth inhibition in preclinical models, including those with ESR1 mutations.
In Vivo Efficacy Data Summary
| Compound | Animal Model | Dosing & Schedule | Key Efficacy Results | Reference |
| Camizestrant | Patient-derived xenograft models | Not Specified | Promotes ER degradation and inhibits tumor cell growth, including in ESR1-mutant cells. | |
| Camizestrant | ER+ Patients (Phase 2 SERENA-2) | 75 mg and 150 mg | Significantly reduced risk of disease progression vs. fulvestrant (42% and 33% reduction, respectively). Median PFS of 7.2 months vs. 3.7 months for fulvestrant. | |
| Camizestrant | ER+ Patients with ESR1 mutation (SERENA-2) | 75 mg and 150 mg | 67% and 45% reduction in risk of progression vs. fulvestrant, respectively. | |
| Camizestrant + CDK4/6i | ER+ Patients (Phase 1 SERENA-1) | 75 mg + CDK4/6i | Median PFS of 7.4 months in a heavily pretreated population. |
Amcenestrant (SAR439859)
Amcenestrant is an oral SERD that showed potent antagonist and degradation activities in preclinical models. While it demonstrated significant tumor regression in xenograft models, its clinical development was discontinued (B1498344) after later-stage trials did not meet their primary endpoints.
In Vivo Efficacy Data Summary
| Compound | Animal Model | Dosing & Schedule | Key Efficacy Results | Reference |
| Amcenestrant | MCF7-ESR1 mutant-Y537S xenograft | Not Specified | Significant tumor regression. | |
| Amcenestrant | HCI013 PDX (tamoxifen-resistant) | Not Specified | Significant tumor regression. | |
| Amcenestrant + Palbociclib | ESR1 mutant models | Not Specified | Increased efficacy compared to monotherapy. |
Combination Strategies
A central strategy for treating advanced ER+ breast cancer involves dual pathway inhibition. Oral ER degraders are being extensively studied in combination with inhibitors of the CDK4/6 and PI3K/AKT/mTOR pathways to enhance treatment efficacy and overcome resistance. Preclinical studies have shown that combining agents like vepdegestrant or giredestrant with CDK4/6 inhibitors leads to enhanced tumor regressions compared to single-agent treatments. This provides a strong rationale for the numerous ongoing clinical trials evaluating these combination therapies.
Conclusion
The development of oral ER degraders represents a significant advancement in endocrine therapy for ER+ breast cancer. Preclinical in vivo studies have consistently demonstrated that these agents, including SERDs like giredestrant, elacestrant, and camizestrant, and PROTACs like vepdegestrant, exhibit potent antitumor activity. They effectively degrade both wild-type and mutant ER, leading to robust tumor growth inhibition and regression in a variety of xenograft and PDX models. Elacestrant's clinical success and FDA approval have paved the way for this new class of drugs. The strong preclinical and emerging clinical data, particularly for combination strategies, suggest that oral ER degraders are poised to become a new standard of care in the management of ER+ breast cancer.
References
- 1. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options | springermedizin.de [springermedizin.de]
- 2. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to PROTAC Technology and Estrogen Receptor (ER) Degraders
This guide provides an in-depth exploration of Proteolysis-Targeting Chimera (PROTAC) technology, a revolutionary drug discovery modality designed to eliminate disease-causing proteins. We will delve into the core mechanism of PROTACs and subsequently focus on their application in targeting the Estrogen Receptor (ER), a critical driver in hormone receptor-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this therapeutic approach.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that function by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to its physical removal from the cell.[2]
The key components of a PROTAC are:
-
A target-binding ligand (or "warhead") that specifically engages the protein of interest (POI).
-
An E3 ubiquitin ligase-binding ligand that recruits a specific E3 ligase enzyme.
-
A flexible linker that covalently connects the two ligands.
The process, as illustrated below, is catalytic. A single PROTAC molecule can induce the degradation of multiple target protein molecules, making them potentially effective at very low doses.[1][3]
The Estrogen Receptor as a Therapeutic Target
Estrogen Receptor alpha (ERα), encoded by the ESR1 gene, is a ligand-activated transcription factor and a key driver in approximately 70% of breast cancers.[4] In its active state, ERα promotes the transcription of genes involved in cell proliferation and survival. Therefore, blocking this signaling pathway is a cornerstone of breast cancer therapy.
Traditional therapies include Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, and Selective Estrogen Receptor Degraders (SERDs) like fulvestrant (B1683766), which bind and destabilize the receptor, leading to its partial degradation. However, resistance often develops, frequently through mutations in the ESR1 gene. PROTACs offer a more direct and efficient method of eliminating the ER protein entirely, including mutant forms.
ER Degraders: A Case Study of ARV-471 and PROTAC ER Degrader-10
Several PROTACs targeting ER have been developed. A prominent example is Vepdegestrant (ARV-471) , an orally bioavailable PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade ER. It has shown superior ER degradation and anti-tumor activity compared to fulvestrant in preclinical models and is currently in late-stage clinical trials. Another example is PROTAC ERα Degrader-10 , a potent degrader also reported to target ERα.
Data Presentation
The efficacy of ER PROTACs is measured by their ability to reduce ER protein levels (DC₅₀ and Dₘₐₓ) and inhibit cancer cell growth (IC₅₀). The table below summarizes key quantitative data for selected ER degraders.
| Compound Name | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | In Vivo Degradation | Ref |
| Vepdegestrant (ARV-471) | ERα (WT & Mutant) | Cereblon (CRBN) | ER+ Breast Cancer Lines | ~1-2 | >90 | ≥90% (in vivo models) | |
| PROTAC ERα Degrader-10 | ERα | Cereblon (CRBN) | MCF-7 | 0.37 | Not Reported | Not Reported | |
| T47D | 1.1 | Not Reported | Not Reported | ||||
| CAMA-1 | 0.53 | Not Reported | Not Reported | ||||
| Fulvestrant (SERD) | ERα | (Indirect) | ER+ Breast Cancer Lines | N/A | ~60-70 | ~40-65% (clinical & preclinical) |
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
-
WT: Wild-Type.
Key Experimental Protocols
Characterizing a novel PROTAC requires a suite of biochemical and cell-based assays to confirm its mechanism of action and efficacy.
Protocol 1: Western Blotting for Protein Degradation Assessment
This is the most common method to visualize and quantify the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a set time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.
-
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the functional consequence of protein degradation.
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the PROTAC or control compounds to the wells and incubate for the desired time (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine IC₅₀ values.
Protocol 3: Ternary Complex Formation (Co-Immunoprecipitation)
This protocol aims to confirm the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 2-4 hours). To prevent subsequent degradation and "trap" the complex, pre-treat cells with a proteasome inhibitor like MG132.
-
Cell Lysis: Lyse cells in a gentle, non-denaturing immunoprecipitation (IP) lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against the E3 ligase component (e.g., anti-CRBN) or the target protein (e.g., anti-ERα) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins via Western blot. Probe one membrane for the target protein (ERα) and another for the E3 ligase (CRBN). A band for the target protein in the E3 ligase pulldown (and vice-versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
References
Understanding the ubiquitin-proteasome system in ER degradation
An In-depth Technical Guide to the Ubiquitin-Proteasome System in Endoplasmic Reticulum-Associated Degradation (ERAD)
Introduction
The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the proteins in a eukaryotic cell, including all secreted and transmembrane proteins.[1][2] To maintain cellular homeostasis, the ER is equipped with a stringent quality control system that distinguishes correctly folded proteins from misfolded or unassembled ones.[3][4] Proteins that fail to achieve their native conformation are retained in the ER and targeted for degradation through a sophisticated pathway known as Endoplasmic Reticulum-Associated Degradation (ERAD).[1][5] This process involves the recognition of terminally misfolded proteins, their retrotranslocation from the ER back into the cytosol, polyubiquitination, and subsequent degradation by the 26S proteasome.[5][6][7] The ERAD pathway is fundamental for alleviating ER stress caused by the accumulation of aberrant proteins, a condition implicated in numerous human diseases.[7][8]
The Core ERAD Machinery and Mechanism
The ERAD process can be systematically divided into four key steps: substrate recognition, retrotranslocation across the ER membrane, ubiquitination in the cytosol, and proteasomal degradation.[6][9] This pathway is highly conserved from yeast to mammals.[3][4]
Substrate Recognition: Identifying the Aberrant Proteins
The initial and most crucial step in ERAD is the specific recognition of terminally misfolded proteins while sparing correctly folded ones. This recognition is based on the detection of non-native protein features, such as exposed hydrophobic regions, unpaired cysteines, or immature glycan structures.[5] The ERAD system is broadly categorized based on the location of the misfolded domain: ERAD-L for luminal defects, ERAD-M for intramembrane defects, and ERAD-C for cytosolic domain defects.[3][10]
-
Glycoprotein (B1211001) Recognition : A major recognition pathway involves N-linked glycans. Lectin-type chaperones like Calnexin and Calreticulin bind to monoglucosylated glycans, retaining glycoproteins in the ER to facilitate proper folding.[5] If a protein remains misfolded, mannose residues are trimmed from its N-glycan chain by ER mannosidases, such as EDEM (ER degradation-enhancing α-mannosidase-like protein) family members.[5] This trimming creates a specific glycan structure that is recognized by ERAD lectins like Yos9p in yeast or its mammalian homologs OS-9 and XTP3-B, which then target the substrate for degradation.[3][5]
-
Non-Glycoprotein Recognition : Molecular chaperones like BiP (a member of the Hsp70 family) and its co-chaperones recognize exposed hydrophobic patches on misfolded proteins, targeting them to the ERAD machinery.[2][9]
Retrotranslocation: Export from the ER
Once a substrate is marked for degradation, it must be transported from the ER lumen or membrane back into the cytosol where the proteasome resides.[5] This process, termed retrotranslocation or dislocation, is a defining feature of ERAD. The exact nature of the channel, or "retrotranslocon," is still under investigation, but several proteins are implicated.[9]
-
The Hrd1 Complex : The E3 ubiquitin ligase Hrd1, a multi-spanning membrane protein, is a central component of the retrotranslocation machinery and is thought to form at least part of the channel itself.[5][11][12] In yeast, the Hrd1 complex includes proteins like Hrd3p, Der1p, and Usa1p, which are essential for the degradation of luminal substrates (ERAD-L).[3][10]
-
Derlin Proteins : In mammals, Derlin proteins (Derlin-1, -2, -3) are key components that interact with the AAA+ ATPase p97/VCP and are required for the dislocation of many ERAD substrates.[3]
-
Sec61 Channel : The Sec61 translocon, which mediates the import of nascent polypeptides into the ER, has also been suggested to function as a retrotranslocation channel for some ERAD substrates.[3][9]
Ubiquitination: The Signal for Degradation
As the ERAD substrate emerges into the cytosol, it is covalently tagged with a chain of ubiquitin molecules, which serves as the primary signal for proteasomal degradation.[7][9] This tagging is accomplished by a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme : In an ATP-dependent reaction, the E1 enzyme forms a high-energy thioester bond with ubiquitin.[5][13]
-
E2 Ubiquitin-Conjugating Enzyme : The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme.[5][13] Key E2s in ERAD include Ubc7p and Ubc6p in yeast.[5]
-
E3 Ubiquitin Ligase : The E3 ligase is the crucial component that confers substrate specificity. It binds to both the substrate and the E2-ubiquitin complex, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the substrate protein.[8][14] The sequential addition of ubiquitin molecules, typically linked via lysine 48 (K48), forms a polyubiquitin (B1169507) chain that is recognized by the proteasome.[7][15]
The core of the ERAD machinery is built around ER-membrane-embedded E3 ligases, which physically link the recognition components in the ER lumen to the ubiquitination and degradation machinery in the cytosol.[6][8] In yeast, Hrd1p and Doa10p are the two major E3 ligases responsible for degrading nearly all known ERAD substrates.[13][14] Mammalian cells possess a larger and more complex set of ERAD E3s, including HRD1 and gp78.[16][17]
Extraction and Proteasomal Degradation
The final stage of ERAD involves extracting the polyubiquitinated substrate from the ER membrane and delivering it to the 26S proteasome for destruction.
-
The Role of p97/VCP : The cytosolic AAA+ ATPase, known as Cdc48p in yeast and VCP or p97 in mammals, provides the mechanical force required for extraction.[5][9] The p97 complex recognizes and binds to the polyubiquitinated substrate, and through ATP hydrolysis, it pulls the protein out of the ER membrane.[9][12]
-
Proteasomal Degradation : Once fully extracted into the cytosol, the substrate is delivered to the 26S proteasome.[18] The proteasome's 19S regulatory particle recognizes the polyubiquitin chain, deubiquitinates the substrate, unfolds it, and threads it into the 20S catalytic core, where it is degraded into small peptides.[9]
Quantitative Data in ERAD Research
Quantitative analysis is essential for understanding the dynamics and efficiency of the ERAD pathway. While precise degradation rates can vary significantly between substrates and cell types, key quantitative insights have been gained through various experimental approaches.
Table 1: Key E3 Ubiquitin Ligases in ERAD and Their Substrates
| E3 Ubiquitin Ligase | Organism | Substrate Localization | Example Substrates | References |
| Hrd1p/Hrd1 | Yeast / Mammals | ER Lumen (ERAD-L), ER Membrane (ERAD-M) | CPY*, HMG-CoA reductase, Misfolded MHC-I | [3][5][17] |
| Doa10p | Yeast | ER Membrane (ERAD-C) | Proteins with misfolded cytosolic domains | [3][5][10] |
| gp78 (AMFR) | Mammals | ER Membrane | HMG-CoA reductase, Apolipoprotein B | [16] |
| RMA1 (RNF5) | Mammals | ER Membrane | CFTRΔF508 | [16] |
| TRC8 | Mammals | ER Membrane | HMG-CoA reductase | [16] |
Table 2: Quantitative Analysis of N-Glycan Trimming in ERAD
A study analyzing the N-linked sugar chains of the ERAD substrate asialoglycoprotein receptor H2a (ASGPR H2a) revealed specific mannose trimming associated with degradation. After a 4-hour chase in the presence of the proteasome inhibitor MG-132, the glycan profile of the ERAD substrate was significantly different from the total glycoprotein pool.
| Glycan Species (Number of Mannose residues) | ASGPR H2a (ERAD Substrate) % of Total | Total Glycoprotein Pool % of Total |
| Man9 | ~5% | ~45% |
| Man8 | ~10% | ~35% |
| Man7 | ~20% | ~10% |
| Man6 | ~35% | ~5% |
| Man5 | ~30% | <5% |
| Data is estimated from graphical representations in the cited literature for illustrative purposes.[19] |
This data indicates that the ERAD process is strongly associated with the trimming of N-glycans down to species with 5-6 mannose residues, which are then recognized by the degradation machinery.[19]
Experimental Protocols
Studying the ERAD pathway requires robust methods to monitor protein stability, degradation kinetics, and post-translational modifications like ubiquitination.
Protocol 1: Cycloheximide (CHX) Chase Assay for Protein Half-life
The CHX chase assay is a widely used method to determine the half-life of a protein by inhibiting protein synthesis and observing the protein's decay over time.[20]
A. Cell Culture and Treatment
-
Seed cells in multi-well plates and grow until they reach 80-90% confluency.[21]
-
Prepare a fresh stock solution of Cycloheximide (CHX) in DMSO (e.g., 50 mg/mL).[22] CAUTION: CHX is highly toxic.[22]
-
Treat cells with a final concentration of CHX (e.g., 50-300 µg/mL, concentration must be optimized for the cell line) to inhibit protein synthesis.[22][23] A DMSO-only well should be used as a control for the t=0 time point.[22]
-
Incubate the cells and harvest them at various time points (e.g., 0, 1, 2, 4, 8 hours).[23]
B. Protein Extraction
-
At each time point, wash the cells with ice-cold PBS.[22]
-
Add ice-cold lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with a protease inhibitor cocktail.[22]
-
Incubate on ice for 20-30 minutes to ensure complete lysis.[22]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[22]
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[22]
-
Collect the supernatant containing the cleared protein lysate.[22]
C. Analysis
-
Determine the protein concentration of each sample using a standard method like the BCA assay.[22]
-
Normalize the total protein amount for each sample (e.g., 30-50 µg).[22]
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest. A loading control (e.g., β-actin) should also be blotted to ensure equal loading.[23]
-
Quantify the band intensity at each time point to calculate the protein's half-life.
Protocol 2: Pulse-Chase Analysis of Protein Degradation
Pulse-chase analysis is a more direct method to measure the degradation of a specific protein by tracking a cohort of newly synthesized, radioactively labeled molecules over time.[24][25]
A. Cell Labeling (Pulse)
-
Culture cells to sub-confluency (80-90%).[26]
-
Wash cells and incubate them in methionine/cysteine-free medium for a depletion period (e.g., 30-60 minutes) to deplete intracellular pools of these amino acids.[27]
-
Replace the medium with fresh methionine/cysteine-free medium containing a radioactive label, typically [³⁵S]-methionine and/or [³⁵S]-cysteine (the "pulse"). The pulse duration is typically short (5-20 minutes) to label a specific cohort of newly synthesized proteins.[27][28]
B. Chase
-
To stop the labeling, remove the radioactive medium and add "chase medium," which is complete culture medium containing an excess of non-radioactive methionine and cysteine.[27][28] This is the t=0 time point.
-
Incubate the cells for various chase periods (e.g., 0, 30, 60, 120, 240 minutes).[26]
-
At the end of each chase interval, immediately stop the process by washing with ice-cold stop buffer (e.g., HBSS with 20 mM N-ethylmaleimide) and lyse the cells as described in the CHX chase protocol.[26][27]
C. Immunoprecipitation and Analysis
-
Immunoprecipitate the protein of interest from the cell lysates using a specific antibody.[27]
-
Wash the immunoprecipitates to remove non-specifically bound proteins.
-
Elute the protein from the beads and analyze the samples by SDS-PAGE.
-
Visualize the radiolabeled protein using autoradiography or phosphorimaging and quantify the band intensity at each time point to determine the degradation rate.[27]
Protocol 3: Detection of Protein Ubiquitination by Immunoprecipitation
This protocol is used to determine if a specific protein of interest is ubiquitinated.[29]
A. Cell Lysis under Denaturing Conditions
-
Treat cells with a proteasome inhibitor (e.g., MG132 at 15 µM for 4 hours) before harvesting to allow ubiquitinated proteins to accumulate.[30]
-
Harvest cells, wash with PBS, and lyse in a buffer containing 1% SDS (e.g., RIPA buffer with 1% SDS).[30]
-
Boil the lysate for 10 minutes to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[30]
-
Dilute the lysate 10-fold with lysis buffer lacking SDS to reduce the SDS concentration to 0.1%, making it compatible with antibody binding.[30]
-
Centrifuge to clarify the lysate.[29]
B. Immunoprecipitation (IP)
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1-2 hours at 4°C to reduce non-specific binding.[30][31]
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C.[31]
-
Add fresh Protein A/G agarose beads to capture the antibody-protein complexes and incubate for another 2-4 hours.[31]
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove unbound proteins.[31]
C. Western Blot Analysis
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[29]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform a Western blot using an antibody against ubiquitin (e.g., anti-Ub or anti-HA/V5 if tagged ubiquitin was used) to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear or ladder above the unmodified protein band.[30][31]
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Overview of the ERAD-L pathway for a misfolded glycoprotein.
Caption: Experimental workflow for a Cycloheximide (CHX) Chase Assay.
Caption: Workflow for Immunoprecipitation of ubiquitinated proteins.
Caption: The E1-E2-E3 enzymatic cascade for protein ubiquitination.
References
- 1. Recent technical developments in the study of ER-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recognition and Retrotranslocation of Misfolded Proteins from the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 6. The Mammalian Endoplasmic Reticulum-Associated Degradation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitination in the ERAD Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key steps in ERAD of luminal ER proteins reconstituted with purified components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key steps in ERAD of luminal ER proteins reconstituted with purified components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Endoplasmic Reticulum-Associated Protein Degradation (ERAD) by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitin Ligases, Critical Mediators of Endoplasmic Reticulum-Associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Identifying the ERAD ubiquitin E3 ligases for viral and cellular targeting of MHC class I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How early studies on secreted and membrane protein quality control gave rise to the ER associated degradation (ERAD) pathway: The early history of ERAD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 21. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 23. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 26. research-portal.uu.nl [research-portal.uu.nl]
- 27. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 28. cris.technion.ac.il [cris.technion.ac.il]
- 29. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 30. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 31. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols for ER Degrader 10 in MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER degrader 10 is a potent and selective orally active antagonist and degrader of Estrogen Receptor Alpha (ERα).[1] As a Proteolysis-targeting chimera (PROTAC), it functions by inducing the ubiquitination and subsequent proteasomal degradation of the ERα protein.[2] This targeted degradation of ERα offers a promising therapeutic strategy for ER-positive breast cancers, which are dependent on estrogen signaling for their growth and survival. The MCF-7 cell line, an ERα-positive human breast adenocarcinoma cell line, serves as a critical in vitro model for studying the efficacy and mechanism of action of ER degraders like this compound.
These application notes provide detailed protocols for utilizing this compound in MCF-7 cell lines, including methods for assessing cell viability, quantifying ERα degradation, and analyzing downstream signaling pathways.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency in various assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (ERα Binding) | 0.56 nM | - | [1] |
| DC₅₀ (ERα Degradation) | 0.43 nM | - | [1] |
| IC₅₀ (Cell Proliferation) | 0 - 15 nM | ER-positive cells | [1] |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay | Concentration Range | Incubation Time |
| Cell Viability (MCF-7) | 0.1 nM - 1 µM | 72 - 120 hours |
| Western Blot (ERα Degradation) | 1 nM - 100 nM | 24 hours |
Mandatory Visualizations
Signaling Pathway of ERα and its Degradation
The following diagram illustrates the signaling pathway of Estrogen Receptor Alpha (ERα) and the mechanism of action of this compound. Upon binding to estradiol (B170435) (E2), ERα translocates to the nucleus and activates the transcription of target genes such as pS2 and Cyclin D1, promoting cell proliferation. This compound, a PROTAC, simultaneously binds to ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This degradation inhibits downstream signaling through pathways like PI3K/AKT and MAPK, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of ERα signaling and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effects of this compound on MCF-7 cells.
Caption: Experimental workflow for evaluating this compound in MCF-7 cells.
Experimental Protocols
Cell Culture and Maintenance of MCF-7 Cells
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
0.01 mg/mL human recombinant insulin
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for 72-120 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Western Blot Analysis for ERα Degradation
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-pS2, anti-Cyclin D1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ERα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the extent of ERα degradation. Analyze the expression of downstream targets like pS2 and Cyclin D1 in a similar manner.
References
Application Notes and Protocols for Estrogen Receptor (ER) Degraders in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Estrogen receptor (ER) degraders are a class of therapeutic agents designed to target and eliminate the estrogen receptor protein, a key driver in the majority of breast cancers. These agents, which include both steroidal and non-steroidal compounds, offer a promising strategy for overcoming resistance to traditional endocrine therapies. This document provides detailed application notes and protocols for the use of a representative oral ER degrader in preclinical xenograft mouse models, based on publicly available data for compounds in this class.
Mechanism of Action of ER Degraders
ER degraders, also known as Selective Estrogen Receptor Degraders (SERDs), function by binding to the estrogen receptor and inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of antagonism and degradation effectively ablates ER signaling, leading to the inhibition of tumor growth in ER-positive breast cancer models.
Application Note: Western Blot Analysis of ERα Degradation by ER Degrader 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. ERα is a ligand-activated transcription factor that, upon binding to estrogen, stimulates the transcription of genes involved in cell proliferation.[1] Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize ERα but also induce its degradation.[2]
ER Degrader 10 is a potent, orally active, and selective ERα degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to harness the cell's own ubiquitin-proteasome system to target and eliminate specific proteins.[3] this compound is composed of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This tripartite complex formation facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This application note provides a detailed protocol for the analysis of ERα degradation using Western blotting following treatment with this compound.
Data Presentation
The following tables summarize representative quantitative data for the degradation of ERα in MCF-7 cells treated with this compound. The data is presented as the percentage of ERα protein remaining relative to a vehicle-treated control.
Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells
| This compound Conc. (nM) | Mean ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.5 |
| 0.1 | 85 | 6.2 |
| 1 | 48 | 5.8 |
| 10 | 12 | 3.1 |
| 100 | 4 | 1.9 |
| 1000 | 3 | 1.5 |
Note: Data are representative based on the reported DC50 of 0.37-1.1 nM and typical degradation profiles of similar PROTAC ERα degraders.
Table 2: Time-Course of ERα Degradation by 10 nM this compound in MCF-7 Cells
| Time (hours) | Mean ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | 6.1 |
| 2 | 75 | 5.3 |
| 4 | 45 | 4.9 |
| 8 | 20 | 3.7 |
| 16 | 8 | 2.5 |
| 24 | 5 | 2.1 |
Note: Data are representative and illustrate the kinetics of ERα degradation by a potent ERα degrader.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for Western blot analysis of ERα degradation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 (ERα-positive human breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 120-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe for a loading control protein such as β-actin or GAPDH on the same or a separate membrane.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Quantify the band intensities for ERα and the loading control (e.g., β-actin) using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Express the normalized ERα levels in the treated samples as a percentage of the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Next-Generation Estrogen Receptor (ER) Degraders in Endocrine-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha gene (ESR1) or activation of alternative signaling pathways. Next-generation ER degraders, particularly oral Selective Estrogen Receptor Degraders (SERDs), represent a promising therapeutic strategy to overcome this resistance. These molecules not only antagonize the ER but also induce its degradation through the ubiquitin-proteasome pathway, effectively eliminating the driver of tumor growth.
This document provides a comprehensive overview of the applications of these advanced ER degraders in endocrine-resistant cancer models. It includes quantitative data from preclinical and clinical studies, detailed protocols for key experimental assays, and diagrams of relevant signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
Next-generation ER degraders are designed to bind to the ligand-binding domain of the ER with high affinity. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—is effective against both wild-type and mutant forms of the ER, which are a common cause of acquired resistance to aromatase inhibitors.
Endocrine resistance can also be mediated by the activation of alternative growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways. These pathways can lead to ligand-independent phosphorylation and activation of the ER, rendering traditional endocrine therapies less effective. Combination therapies targeting both the ER and these escape pathways are a key area of investigation.
Caption: ER signaling and resistance pathways.
Quantitative Data Summary
The following tables summarize the preclinical and clinical activity of several next-generation ER degraders in endocrine-resistant cancer models.
Table 1: Preclinical In Vitro Activity of ER Degraders
| Compound | Cell Line | ER Status | IC50 (Proliferation) | ER Degradation (DC50/Max %) | Citation |
| Vepdegestrant (ARV-471) | MCF-7 | WT | - | >90% | [1] |
| T47D (ESR1 Y537S) | Mutant | - | Potent | [1] | |
| Imlunestrant (LY3484356) | MCF-7 | WT | 3 nM | IC50: 3.0 nM | [2] |
| ESR1 Y537N Mutant | Mutant | 17 nM | IC50: 9.6 nM | [2] | |
| Giredestrant (GDC-9545) | Multiple | WT & Mutant | Potent | Robust | [3] |
| Rintodestrant (G1T48) | MCF-7 | WT | Potent | ~90% | [4] |
| Amcenestrant (SAR439859) | Multiple | WT & Mutant | - | Up to 98% | [5] |
Table 2: Preclinical In Vivo Efficacy of ER Degraders
| Compound | Model | ER Status | Tumor Growth Inhibition (TGI) / Regression | Citation |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | WT | 87%–123% | [1] |
| ST941/HI PDX (Y537S) | Mutant | 102% | [1] | |
| Imlunestrant (LY3484356) | MCF-7 Xenograft | WT | Significant TGI & Regression | [2] |
| PDX (ESR1 Mutant) | Mutant | Significant TGI & Regression | [2] | |
| Rintodestrant (G1T48) | Tamoxifen-Resistant Xenograft | WT | Suppressed Growth | [4] |
Table 3: Clinical Efficacy of ER Degraders in Advanced/Metastatic Breast Cancer
| Compound | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Citation |
| Vepdegestrant (ARV-471) | Phase 1/2 | Heavily pretreated ER+/HER2- | 11.5% | 36.1% | [6] |
| Giredestrant (GDC-9545) | GO39932 (Phase Ia/b) | Pretreated ER+/HER2- | - | 48.6% (monotherapy) | [7] |
| Amcenestrant (SAR439859) | AMEERA-1 (Phase 1/2) | Heavily pretreated ER+/HER2- | 10.9% | 28.3% | [8][9] |
| (ESR1 WT) | - | 34.6% | [8][9] | ||
| (ESR1 Mutant) | - | 21.1% | [8][9] | ||
| AMEERA-1 (Arm 2 with Palbociclib) | Endocrine-resistant ER+/HER2- | 32.4% | 73.5% | [10] | |
| Rintodestrant (G1T48) | Phase 1 | Heavily pretreated ER+/HER2- | - | Encouraging antitumor activity | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Caption: Preclinical evaluation workflow.
Western Blot for ERα Degradation
This protocol quantifies the degradation of the ERα protein following treatment with an ER degrader.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ER degrader of interest
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ER degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (e.g., SRB Assay)
This assay measures the effect of the ER degrader on cell proliferation.
Materials:
-
ER+ breast cancer cell lines
-
Complete growth medium
-
ER degrader of interest
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ER degrader for 72-96 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.
-
Solubilization: Wash the plates with 1% acetic acid and solubilize the bound dye with Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of an ER degrader in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice)
-
ER+ breast cancer cell line (e.g., MCF-7) or patient-derived tumor fragments (PDX)
-
Matrigel
-
Estradiol pellets (for ER+ models)
-
ER degrader formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell/Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Patient-Derived Xenograft (PDX): Surgically implant small fragments of a patient's tumor into the mammary fat pad (orthotopic) or subcutaneously.
-
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the ER degrader (e.g., daily oral gavage) and vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for ER degradation).
-
Data Analysis: Plot tumor growth curves and calculate Tumor Growth Inhibition (TGI).
Conclusion
Next-generation ER degraders have demonstrated significant preclinical and clinical activity in overcoming endocrine resistance in ER+ breast cancer. Their ability to effectively degrade both wild-type and mutant ER provides a powerful therapeutic strategy for patients who have progressed on standard endocrine therapies. The protocols and data presented here serve as a valuable resource for researchers and drug developers in the continued evaluation and optimization of this promising class of therapeutics.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. ascopubs.org [ascopubs.org]
- 4. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. elgenelim.com [elgenelim.com]
- 8. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability Following Treatment with ER Degrader 10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of ER Degrader 10 on cell viability. This document details the mechanism of action of this class of compounds, presents hypothetical data in a structured format, and offers detailed protocols for key cell viability and apoptosis assays.
Introduction to this compound
This compound is a selective estrogen receptor (ER) degrader, a class of molecules designed to target and eliminate the estrogen receptor alpha (ERα) protein. These compounds are of significant interest in the development of therapies for ER-positive cancers. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, ER degraders induce the degradation of the ERα protein itself, thereby abrogating ER-mediated signaling pathways that drive tumor proliferation.[1][2]
The mechanism of action for many ER degraders, particularly those classified as Proteolysis Targeting Chimeras (PROTACs), involves hijacking the cell's natural protein disposal machinery.[3][4] A PROTAC is a bifunctional molecule with one end binding to the target protein (ERα) and the other end recruiting an E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[3] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple ERα proteins.[3][6]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from experiments assessing the impact of this compound on ERα-positive breast cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Cell Viability (72-hour treatment)
| Concentration (nM) | Cell Viability (%) (MCF-7) | Standard Deviation | Cell Viability (%) (T47D) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 | 100 | ± 4.8 |
| 1 | 92.3 | ± 4.5 | 95.1 | ± 3.9 |
| 10 | 75.8 | ± 3.9 | 80.2 | ± 4.1 |
| 100 | 48.2 | ± 3.1 | 55.7 | ± 3.5 |
| 1000 | 15.6 | ± 2.5 | 22.4 | ± 2.8 |
Table 2: Time-Course of this compound (100 nM) on Apoptosis Induction in MCF-7 Cells
| Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Standard Deviation |
| 0 | 2.1 | 1.5 | ± 0.5 |
| 24 | 15.7 | 5.3 | ± 1.2 |
| 48 | 28.9 | 12.8 | ± 2.1 |
| 72 | 45.3 | 25.1 | ± 2.8 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC ER Degraders | Decera Clinical Education [deceraclinical.com]
Application Notes and Protocols for PROTAC ERα Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTAC ERα Degrader-10 is a potent and selective degrader of the Estrogen Receptor alpha (ERα), a key driver in the progression of ER-positive breast cancers. Unlike traditional inhibitors that merely block the function of a target protein, PROTAC ERα Degrader-10 facilitates the ubiquitination and subsequent proteasomal degradation of ERα, offering a promising strategy to overcome resistance to conventional endocrine therapies.[1][2]
These application notes provide detailed information on the solubility of a representative PROTAC ER degrader, Vepdegestrant (ARV-471), and a comprehensive protocol for the preparation of PROTAC ERα Degrader-10 for in vitro cell culture experiments.
Solubility Data
The solubility of PROTAC ERα Degrader-10 is expected to be similar to other ER-targeting PROTACs. The following table summarizes the solubility data for Vepdegestrant (ARV-471), a well-characterized oral ER PROTAC degrader, which can be used as a reference.[3][4][5] It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 90 - 100 mg/mL | ~124 - 138 mM | Sonication may be required to fully dissolve the compound. Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | Insoluble | - | |
| Water | Insoluble (Slightly soluble: 0.1-1 mg/ml reported for ARV-471) | - |
Experimental Protocols
Protocol 1: Preparation of PROTAC ERα Degrader-10 Stock Solution
This protocol describes the preparation of a concentrated stock solution of PROTAC ERα Degrader-10 in DMSO.
Materials:
-
PROTAC ERα Degrader-10 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of solid PROTAC ERα Degrader-10 to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid PROTAC ERα Degrader-10.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period. Gentle warming to 37°C may also aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure the compound is completely dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the PROTAC ERα Degrader-10 stock solution to final working concentrations in cell culture medium.
Materials:
-
PROTAC ERα Degrader-10 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing Stock Solution: Thaw a single-use aliquot of the PROTAC ERα Degrader-10 stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the PROTAC ERα Degrader-10 treatment group.
-
Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of PROTAC ERα Degrader-10 or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Visualizations
Caption: Experimental workflow for preparing PROTAC ERα Degrader-10.
Caption: General signaling pathway of a PROTAC ERα degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vepdegestrant (ARV-471) | ER PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Synergistic Inhibition of ER+ Breast Cancer by Combining ER Degrader 10 with CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapy remains a cornerstone of its treatment. However, intrinsic and acquired resistance to these therapies is a significant clinical challenge. The combination of agents that target different nodes of the oncogenic signaling network is a promising strategy to overcome resistance and improve therapeutic outcomes. This document provides detailed application notes and protocols for investigating the synergistic effects of a novel proteolysis-targeting chimera (PROTAC) estrogen receptor (ER) degrader, referred to as ER degrader 10, in combination with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors in ER+ breast cancer models.
This compound is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor via the ubiquitin-proteasome system. By eliminating the ER protein, it offers a distinct and potentially more durable mechanism of action compared to traditional ER antagonists. CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib, have revolutionized the treatment of ER+ breast cancer by inducing G1 cell cycle arrest. The combination of ER degradation and CDK4/6 inhibition is hypothesized to result in a potent and synergistic anti-tumor effect.
These application notes provide a framework for preclinical evaluation of this combination therapy, including quantitative data on efficacy and detailed protocols for key in vitro experiments. The data presented herein is based on representative studies of potent PROTAC ER degraders, such as vepdegestrant (ARV-471), in combination with CDK4/6 inhibitors.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies evaluating the combination of a PROTAC ER degrader with a CDK4/6 inhibitor in ER+ breast cancer models.
Table 1: In Vitro Efficacy of this compound and CDK4/6 Inhibitor Combination in ER+ Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| MCF-7 | This compound | 5.3 | - |
| Palbociclib | 150 | - | |
| This compound + Palbociclib (1:30 ratio) | N/A | 0.4 | |
| T-47D | This compound | 8.1 | - |
| Ribociclib | 100 | - | |
| This compound + Ribociclib (1:12 ratio) | N/A | 0.5 | |
| ZR-75-1 | This compound | 6.5 | - |
| Abemaciclib | 50 | - | |
| This compound + Abemaciclib (1:8 ratio) | N/A | 0.3 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Clinical Efficacy of Vepdegestrant (PROTAC ER Degrader) in Combination with Palbociclib (CDK4/6 Inhibitor) in Heavily Pretreated ER+/HER2- Advanced Breast Cancer Patients (NCT04072952).[1][2][3][4][5]
| Efficacy Endpoint | Overall Population (n=46) |
| Clinical Benefit Rate (CBR) | 63.0% |
| Objective Response Rate (ORR) | 41.9% |
| Median Progression-Free Survival (mPFS) | 11.2 months |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of combined this compound and CDK4/6 inhibitor action.
References
- 1. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Michigan divulges new ER-targeting PROTACs | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative overall survival of CDK4/6 inhibitors in combination with endocrine therapy in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ESR1 Mutations with ER Degrader Vepdegestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired mutations in the estrogen receptor 1 (ESR1) gene are a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. These mutations can lead to ligand-independent receptor activation and resistance to standard endocrine therapies. Vepdegestrant (ARV-471) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) ER degrader designed to overcome this resistance. Unlike traditional inhibitors, vepdegestrant targets the ER for ubiquitination and subsequent degradation by the proteasome, offering a distinct and effective mechanism of action against both wild-type and mutant ER.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing vepdegestrant as a tool to study ESR1 mutations.
Mechanism of Action
Vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the ER. The ubiquitin-tagged ER is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell. This event-driven mechanism allows a single molecule of vepdegestrant to mediate the degradation of multiple ER molecules.[1][4]
Caption: Mechanism of action of vepdegestrant in inducing ER degradation.
Quantitative Data
Vepdegestrant has demonstrated potent degradation of both wild-type and mutant ER, leading to significant inhibition of tumor growth in preclinical models.
Table 1: In Vitro Degradation and Antiproliferative Activity of Vepdegestrant
| Cell Line | ESR1 Status | DC50 (nM) | IC50 (nM) |
| MCF7 | Wild-type | 0.9 | ~3 |
| T47D | Wild-type | Not Reported | Not Reported |
| T47D-Y537S | Y537S Mutant | Equivalent to WT | Not Reported |
| T47D-D538G | D538G Mutant | Equivalent to WT | Not Reported |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Tumor Growth Inhibition (TGI) of Vepdegestrant
| Xenograft Model | ESR1 Status | Vepdegestrant Dose (mg/kg, oral, daily) | TGI (%) |
| MCF7 CDX | Wild-type | 3 | 85 |
| MCF7 CDX | Wild-type | 10 | 98 |
| MCF7 CDX | Wild-type | 30 | 120 |
| ST941/HI PDX | Y537S Mutant | 10 | 102 |
| ST941/HI/PBR PDX | Y537S Mutant (Palbociclib-resistant) | 10 | 102 |
CDX: Cell line-derived xenograft. PDX: Patient-derived xenograft. TGI > 100% indicates tumor regression.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of vepdegestrant on ER degradation and cell viability in the context of ESR1 mutations.
Caption: General experimental workflow for studying vepdegestrant.
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with vepdegestrant.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, T47D, and their ESR1-mutant derivatives)
-
Cell culture medium and supplements
-
Vepdegestrant
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed ER+ breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of vepdegestrant (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Plot the normalized ERα levels against the concentration of vepdegestrant to determine the DC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ERα degradation on cell viability.
Materials:
-
ER+ breast cancer cell lines
-
Cell culture medium and supplements
-
Vepdegestrant
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed ER+ breast cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of vepdegestrant. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 to 120 hours) to allow the compound to exert its effects.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Record the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the concentration of vepdegestrant to determine the IC50 value.
-
Conclusion
Vepdegestrant is a powerful tool for studying the functional consequences of ESR1 mutations and for exploring novel therapeutic strategies to overcome endocrine resistance in breast cancer. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this next-generation ER degrader in relevant preclinical models. These studies will contribute to a better understanding of ER signaling in both wild-type and mutant contexts and may inform the clinical development of vepdegestrant and other PROTAC-based therapies.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunohistochemistry for ERα Following ER Degrader Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and quantification of Estrogen Receptor alpha (ERα) in preclinical and clinical samples following treatment with ER degraders, such as Selective Estrogen Receptor Degraders (SERDs) or Proteolysis-Targeting Chimeras (PROTACs).
Introduction
Estrogen Receptor alpha (ERα), encoded by the ESR1 gene, is a critical driver in the majority of breast cancers.[1][2] Therapeutic strategies often involve targeting ERα to inhibit its function. ER degraders, a class of drugs that includes SERDs like fulvestrant (B1683766) and newer oral agents, as well as PROTACs, are designed to bind to ERα and induce its degradation.[3][4][5] This mechanism of action leads to a reduction in the total cellular levels of ERα protein, thereby inhibiting estrogen signaling and tumor growth.[3][6]
Immunohistochemistry (IHC) is a vital tool for assessing the ERα status in tumors and is routinely used in clinical practice to guide treatment decisions.[1][7][8] Following treatment with an ER degrader, IHC can be employed to pharmacodynamically confirm the drug's mechanism of action by visualizing and quantifying the reduction in ERα protein levels within the tumor tissue.[9] This provides a direct measure of target engagement and degradation.
However, the significant reduction in ERα protein levels post-treatment necessitates highly sensitive and optimized IHC protocols to accurately detect the remaining ERα. This document outlines detailed protocols for ERα IHC, methods for quantitative analysis, and the underlying biological pathways.
Signaling Pathways and Mechanism of Action
ERα is a ligand-activated transcription factor that, upon binding to estrogen, translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival.[10][11][12]
ER degraders disrupt this pathway by binding to ERα and inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[6][11][13][14] This leads to a decrease in the overall ERα protein concentration, effectively shutting down both genomic and non-genomic estrogen signaling pathways.[6][12]
Figure 1: Simplified ERα Genomic Signaling Pathway.
Figure 2: Mechanism of Action of an ER Degrader.
Experimental Protocols
An optimized and validated IHC protocol is crucial for the reliable detection of potentially low levels of ERα protein following degrader treatment.
Protocol 1: Immunohistochemical Staining for ERα
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Transfer slides through a graded series of ethanol (B145695): 100% (2x3 minutes), 95% (1x3 minutes), 70% (1x3 minutes).
-
Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a high pH retrieval solution (e.g., Tris-EDTA, pH 9.0).[15]
-
Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the retrieval buffer for at least 20 minutes.
-
Rinse slides in wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
3. Blocking and Primary Antibody Incubation:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer.
-
Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 20-30 minutes.
-
Incubate slides with a validated primary anti-ERα antibody (e.g., clones SP1, 1D5, EP1) at an optimized dilution.[1][8][15][16] Incubation can be for 1 hour at room temperature or overnight at 4°C. Note: Antibody clone selection is critical. Clones like SP1 and 1D5 have been extensively validated.[1][15] The epitope recognized by the antibody should not be within a region prone to mutation if studying resistant tumors.[2]
4. Detection System:
-
Rinse slides thoroughly with wash buffer.
-
Incubate with a polymer-based HRP-conjugated secondary antibody detection system according to the manufacturer's instructions.[17] This provides high sensitivity.
-
Rinse slides with wash buffer.
5. Chromogen and Counterstaining:
-
Apply a chromogen solution (e.g., DAB) and incubate until the desired brown staining intensity is achieved. Monitor microscopically.
-
Rinse slides with distilled water to stop the reaction.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the counterstain in running tap water or a bluing agent.
6. Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Coverslip slides using a permanent mounting medium.
Controls:
-
Positive Control: Use a known ERα-positive breast carcinoma tissue section that has not been treated with an ER degrader.
-
Negative Control: Omit the primary antibody during incubation to check for non-specific binding of the detection system.
References
- 1. Insufficient antibody validation challenges oestrogen receptor beta research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical analysis of estrogen receptor in breast cancer with ESR1 mutations detected by hybrid capture-based next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 4. Selective Estrogen Receptor Degrader (SERD) – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 5. breastcancer.org [breastcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. ER by IHC | BCM [bcm.edu]
- 8. Study Assessing the Quality of Quantification of Estrogen Receptor Protein Expression by Immunohistochemistry and Gene Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. scilit.com [scilit.com]
- 15. nordiqc.org [nordiqc.org]
- 16. Immunohistochemical Performance of Estrogen and Progesterone Receptor Antibodies on the Dako Omnis Staining Platform: Evaluation in Multicenter Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automation of immunohistochemical evaluation in breast cancer using image analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ER Degrader Stability and Handling
This technical support center provides guidance on the stability, handling, and troubleshooting of estrogen receptor (ER) degraders in common laboratory solvents and cell culture media. Given that "ER degrader 10" can refer to multiple distinct molecules, this guide offers general best practices applicable to a range of ER degraders.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I prepare and store stock solutions of ER degraders?
A1: Most ER degraders are soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[2] For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1][2] For short-term storage, -20°C is suitable for up to one month. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: My ER degrader appears to be inactive or has reduced potency in my cell-based assays. What could be the cause?
A2: Reduced activity can stem from several factors related to compound stability:
-
Improper Storage: Frequent freeze-thaw cycles or storing the DMSO stock at room temperature for extended periods can lead to degradation.
-
Degradation in Cell Media: Some compounds have limited stability in aqueous solutions like cell culture media. It is advisable to prepare fresh dilutions in media for each experiment and minimize the time the compound spends in the incubator before and during the assay.
-
Precipitation: When diluting the DMSO stock into aqueous media, the ER degrader may precipitate if its solubility limit is exceeded. Ensure the final DMSO concentration is kept low (typically <0.5%) and compatible with your cell line. Visually inspect the media for any signs of precipitation after adding the compound.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion plastics or pre-coating pipette tips and tubes with a BSA solution may help mitigate this.
Q3: I am observing inconsistent results between experiments. Could this be related to the stability of the ER degrader?
A3: Yes, inconsistent results are a common sign of compound instability. To troubleshoot this:
-
Use Fresh Aliquots: Always use a fresh aliquot of your DMSO stock solution for each experiment to rule out degradation from repeated freeze-thaw cycles.
-
Standardize Incubation Times: Ensure that the time from when the compound is diluted in media to when it is added to the cells, and the total duration of the cell treatment, are consistent across all experiments.
-
Perform a Stability Test: If you suspect instability in your cell media, you can perform a simple stability test as outlined in the experimental protocols section below.
Q4: What is the general mechanism of action for ER degraders?
A4: ER degraders are often PROTACs (PROteolysis TArgeting Chimeras) or selective estrogen receptor degraders (SERDs). These molecules are designed to induce the degradation of the estrogen receptor protein. PROTACs are bifunctional molecules that simultaneously bind to the ER protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome. This removal of the ER protein from the cell effectively shuts down estrogen signaling pathways that are critical for the growth of certain cancers.
Stability Data of ER Degrader X
Since specific quantitative stability data for a single, universally defined "this compound" is not publicly available, the following table is provided as a template for researchers to document their own stability data for their specific ER degrader ("ER Degrader X").
| Condition | Time Point | % Remaining of ER Degrader X | Notes |
| DMSO at -80°C | 0 | 100% | Initial measurement |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| DMSO at -20°C | 0 | 100% | Initial measurement |
| 1 week | |||
| 1 month | |||
| Cell Media + 10% FBS at 37°C | 0 | 100% | Initial measurement |
| 2 hours | |||
| 6 hours | |||
| 24 hours | |||
| 48 hours |
Experimental Protocols
Protocol for Assessing ER Degrader Stability in Cell Media
This protocol outlines a general method to determine the stability of an ER degrader in cell culture media over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
ER Degrader X
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Incubator at 37°C, 5% CO2
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Water
-
Formic acid (optional, for mobile phase)
-
Autosampler vials
Procedure:
-
Prepare a 10 mM stock solution of ER Degrader X in anhydrous DMSO.
-
Dilute the stock solution into pre-warmed cell culture medium (37°C) to a final working concentration (e.g., 1 µM).
-
Immediately take a sample of this solution (Time 0), and quench it by diluting 1:1 with cold acetonitrile to precipitate proteins.
-
Incubate the remaining media containing the ER degrader at 37°C in a 5% CO2 incubator.
-
Take samples at various time points (e.g., 2, 6, 24, 48 hours). At each time point, quench the sample as described in step 3.
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to autosampler vials.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining. The peak area of the ER degrader at each time point is compared to the peak area at Time 0 to calculate the percentage remaining.
Visualizations
Caption: Mechanism of action for a PROTAC-based ER degrader.
References
Technical Support Center: Overcoming Resistance to ER Degrader 10 Therapy
Welcome to the technical support center for ER Degrader 10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer insights into overcoming resistance to this therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective estrogen receptor (ER) degrader. It functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[1][2][3] This eliminates ERα protein from the cell, thereby blocking downstream signaling pathways that drive the proliferation of ER-positive breast cancer cells.[3] Some newer generation degraders, like PROTACs (PROteolysis TArgeting Chimeras), work by forming a ternary complex between the ER, an E3 ubiquitin ligase, and the PROTAC molecule itself, leading to highly efficient and catalytic degradation of the ER.[4]
Q2: What are the primary mechanisms of acquired resistance to this compound?
A2: Resistance to ER-targeted therapies, including ER degraders, is a significant clinical challenge. The primary mechanisms can be categorized as:
-
On-target alterations: Mutations in the ESR1 gene, which encodes for ERα, are a common cause of acquired resistance. These mutations, often found in the ligand-binding domain (LBD), can lead to a constitutively active receptor that is no longer dependent on estrogen for its function. While this compound is designed to be effective against some ESR1 mutations, novel mutations can emerge that may reduce its binding affinity or degradation efficiency. For example, the F404 mutation in ESR1 has been specifically linked to fulvestrant (B1683766) resistance.
-
Bypass pathway activation: Cancer cells can compensate for the loss of ERα signaling by upregulating parallel growth factor receptor pathways. The most common of these include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades. Activation of these pathways can promote cell survival and proliferation independently of ERα.
-
Cell cycle dysregulation: Overexpression of key cell cycle proteins, such as Cyclin E2, has been identified as a potential mechanism of resistance to selective estrogen receptor degraders (SERDs). This allows cancer cells to bypass the G1/S checkpoint and continue to proliferate despite the absence of ERα signaling.
Q3: How can I determine if my cell line or tumor model has developed resistance to this compound?
A3: Resistance can be assessed through a combination of in vitro and in vivo experiments:
-
Cell Viability Assays: Perform dose-response curves with this compound on your parental (sensitive) and suspected resistant cell lines. A rightward shift in the IC50 value for the resistant line indicates reduced sensitivity.
-
Western Blotting: After treatment with this compound, assess the levels of ERα protein. Resistant cells may show incomplete degradation of ERα compared to sensitive cells. Also, probe for downstream markers of ER activity, such as pS2, and for markers of bypass pathway activation (e.g., p-AKT, p-ERK).
-
ESR1 Sequencing: Sequence the ligand-binding domain of the ESR1 gene in your resistant models to identify any potential mutations that may interfere with the binding or efficacy of this compound.
-
In Vivo Studies: In xenograft or patient-derived xenograft (PDX) models, resistance is characterized by tumor growth despite continued treatment with this compound.
Q4: What are the strategies to overcome resistance to this compound?
A4: Combination therapy is a promising strategy to overcome or delay the onset of resistance. The choice of combination agent should be guided by the underlying resistance mechanism:
-
For Bypass Pathway Activation:
-
PI3K/AKT/mTOR inhibitors: Combining this compound with inhibitors of this pathway, such as everolimus (B549166) or alpelisib, can be effective.
-
CDK4/6 inhibitors: Co-treatment with CDK4/6 inhibitors like palbociclib, ribociclib, or abemaciclib (B560072) can prevent cell cycle progression and has shown significant clinical benefit in combination with endocrine therapies.
-
-
For ESR1 Mutations:
-
Next-generation ER degraders: Newer oral SERDs and PROTAC ER degraders are being developed with improved activity against a broader range of ESR1 mutations. For instance, vepdegestrant (a PROTAC degrader) has shown significant improvement in progression-free survival compared to fulvestrant in patients with ESR1 mutations.
-
-
Targeting Other Pathways:
-
HDAC inhibitors: Vorinostat has been shown to resensitize tamoxifen-resistant cells and may have synergistic effects with ER degraders.
-
BET inhibitors: JQ1, a BET family inhibitor, in combination with fulvestrant has demonstrated tumor regression in preclinical models.
-
Troubleshooting Guide
Issue 1: Inconsistent or incomplete ERα degradation observed with this compound in my cell line.
-
Potential Cause: Suboptimal Drug Concentration or Treatment Duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment. Test a wide range of this compound concentrations (e.g., from pM to µM) and harvest cells at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal conditions for ERα degradation in your specific cell line.
-
-
Potential Cause: Cell Line Variability.
-
Troubleshooting Step: Different cell lines have varying levels of ERα expression and components of the ubiquitin-proteasome system. Confirm the ERα expression level in your cell line. If you are using a cell line not commonly used in ER degrader studies, it may be beneficial to test a well-characterized ER-positive line (e.g., MCF-7, T47D) as a positive control.
-
-
Potential Cause: Experimental Protocol Inconsistencies.
-
Troubleshooting Step: Ensure consistent cell confluency at the time of treatment, as high confluency can reduce drug availability per cell. Use a consistent, low percentage of serum (e.g., charcoal-stripped serum) to minimize interference from endogenous hormones. Ensure complete cell lysis to release nuclear ERα for analysis.
-
Issue 2: My cells initially respond to this compound, but ERα levels recover after prolonged treatment.
-
Potential Cause: Compound Instability or Metabolism.
-
Troubleshooting Step: For longer-term experiments, consider replacing the media with fresh media containing this compound at regular intervals (e.g., every 24-48 hours) to maintain a sufficient concentration.
-
-
Potential Cause: Cellular Compensatory Mechanisms.
-
Troubleshooting Step: Cells may upregulate the synthesis of new ERα protein to compensate for degradation. Analyze ESR1 mRNA levels using qRT-PCR to determine if there is a compensatory increase in gene expression.
-
Issue 3: My in vivo xenograft model is not responding to this compound.
-
Potential Cause: Poor Pharmacokinetics or Bioavailability.
-
Troubleshooting Step: If using an oral formulation, ensure it is appropriate for the animal model and that the dosing vehicle is optimal for solubility and absorption. Perform pharmacokinetic studies to determine the plasma and tumor concentrations of this compound.
-
-
Potential Cause: Insufficient Dose or Dosing Frequency.
-
Troubleshooting Step: Conduct a dose-escalation study in your in vivo model to determine the optimal dose for tumor growth inhibition and target degradation. Be mindful of the potential for a "hook effect" at very high concentrations, where efficacy may decrease. Adjust the dosing frequency based on the compound's half-life to maintain therapeutic concentrations.
-
-
Potential Cause: Pre-existing Resistance Mechanisms.
-
Troubleshooting Step: Characterize the baseline genomic profile of your xenograft model. It may harbor pre-existing ESR1 mutations or have activated bypass pathways that confer intrinsic resistance.
-
Data on Combination Therapies
The following tables summarize preclinical data on the efficacy of combination therapies in overcoming resistance in ER-positive breast cancer models.
Table 1: Efficacy of Combination Therapies in a Patient-Derived Xenograft Model with an ER D538G Mutation
| Treatment Group | Tumor Growth Inhibition (TGI) / Regression |
| JQ1 (BET inhibitor) | 78% TGI |
| Vorinostat (HDAC inhibitor) | No significant efficacy |
| Fulvestrant + JQ1 | 41% Regression |
| Fulvestrant + Vorinostat | 22% Regression |
Data adapted from a study on a patient-derived xenograft model harboring a D538G ER mutation.
Table 2: Preclinical Efficacy of Vepdegestrant (PROTAC ER Degrader) in Combination with Other Inhibitors
| Combination Therapy | Outcome |
| Vepdegestrant + Palbociclib (CDK4/6i) | Robust tumor regression |
| Vepdegestrant + Abemaciclib (CDK4/6i) | Robust tumor regression |
| Vepdegestrant + Ribociclib (CDK4/6i) | Robust tumor regression |
| Vepdegestrant + Everolimus (mTORi) | Robust tumor regression |
| Vepdegestrant + Alpelisib (PI3Ki) | Robust tumor regression |
These preclinical data suggest that vepdegestrant could be an effective backbone for combination therapies.
Key Experimental Protocols
1. Western Blotting for ERα Degradation
-
Objective: To quantify the degradation of ERα protein following treatment with this compound.
-
Methodology:
-
Cell Seeding and Treatment: Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
2. ESR1 Mutation Analysis by Sanger Sequencing
-
Objective: To identify mutations in the ligand-binding domain (LBD) of the ESR1 gene.
-
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the LBD of the ESR1 gene using specific primers that flank the region of interest (codons 310-551).
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference human genome sequence to identify any mutations.
-
Visualizations
Caption: Estrogen Receptor (ER) Signaling Pathway and Action of this compound.
References
- 1. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ESR1 degraders and how do they work? [synapse.patsnap.com]
- 4. protacerdegraders.com [protacerdegraders.com]
Hook effect in ER degrader 10 degradation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ER Degrader 10. The focus is to help you identify, understand, and mitigate the "hook effect" to ensure reliable and reproducible results in your estrogen receptor (ER) degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound assays?
Q2: What is the underlying mechanism of the hook effect?
A2: this compound works by forming a "ternary complex," simultaneously binding to the Estrogen Receptor (ER) and an E3 ubiquitin ligase (e.g., VHL or Cereblon).[5] This proximity is essential for the E3 ligase to tag ER for proteasomal degradation. At optimal concentrations, the formation of this ER/Degrader/E3 ligase ternary complex is favored.
However, at excessively high concentrations, this compound molecules are more likely to form separate "binary complexes" with either ER or the E3 ligase.[4][6] These non-productive binary complexes (ER-Degrader and E3-Degrader) compete with and prevent the formation of the productive ternary complex, thus reducing the overall degradation efficiency.[7]
Q3: What are the consequences of not identifying the hook effect?
A3: The primary consequence is the misinterpretation of your experimental data.[3] Key potency and efficacy parameters for your degrader, such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation), can be inaccurately determined.[3] This could lead to a highly potent compound being mistakenly classified as weak or inactive, potentially halting further development of a promising therapeutic candidate.
Q4: How can I confirm that the loss of ER protein is due to proteasomal degradation and not another effect?
A4: To verify that this compound is working through the intended mechanism, you should perform a proteasome inhibitor co-treatment experiment. By pre-treating your cells with a proteasome inhibitor like MG132 or carfilzomib (B1684676) before adding this compound, you can block the function of the proteasome.[1] If this compound works via the proteasome, you will observe a "rescue" or blockage of ER degradation in the co-treated samples compared to samples treated with the degrader alone.[1]
Data Presentation: Illustrating the Hook Effect
The following table summarizes hypothetical data from a dose-response experiment with this compound, clearly showing the hook effect. At concentrations above 1 µM, the remaining ER levels begin to increase, indicating reduced degradation.
| This compound Conc. | Normalized ER Level (%) | % Degradation | Observation |
| Vehicle (DMSO) | 100% | 0% | Baseline |
| 0.1 nM | 85% | 15% | Low Degradation |
| 1 nM | 55% | 45% | Near DC50 |
| 10 nM | 20% | 80% | Effective Degradation |
| 100 nM | 10% | 90% | Dmax (Max Degradation) |
| 1 µM | 15% | 85% | Onset of Hook Effect |
| 10 µM | 40% | 60% | Pronounced Hook Effect |
| 50 µM | 70% | 30% | Severe Hook Effect |
Diagrams and Visual Guides
Mechanism of Action for this compound
Caption: Mechanism of ER degradation mediated by this compound.
The Hook Effect Explained
Caption: Formation of binary vs. ternary complexes.
Troubleshooting Guide
Problem: My dose-response curve is bell-shaped; ER degradation decreases at high concentrations.
-
Likely Cause: You are observing the hook effect.[3]
-
Troubleshooting Steps:
-
Confirm the Effect: Repeat the experiment, ensuring your concentration range is wide and granular, especially at the higher end where the effect appears. A range from 0.1 nM to 50 µM is often necessary.[1]
-
Identify Optimal Concentration: From your confirmed dose-response curve, determine the optimal concentration that achieves maximal degradation (Dmax). Use this concentration for all future endpoint experiments.
-
Measure Ternary Complex Formation: If resources permit, use biophysical assays like Co-Immunoprecipitation (Co-IP), FRET, or AlphaLISA to directly measure the formation of the ternary complex across the same concentration range.[8][9] This can correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem: I don't see any ER degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, including the hook effect masking degradation, low E3 ligase expression, poor cell permeability, or an inactive compound.[1][3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absence of degradation.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of this compound and to identify a potential hook effect.
-
Cell Seeding: Plate a suitable ER-positive breast cancer cell line (e.g., MCF-7) in 12-well plates and allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. To capture the full curve, a wide concentration range (e.g., 0.1 nM to 50 µM) is recommended.[1] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat cells with the various concentrations of this compound for a predetermined time (typically 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[1]
-
Sample Preparation: Normalize lysate concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against ERα.
-
Incubate simultaneously or on a separate blot with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection & Analysis:
-
Develop the blot using an ECL substrate and visualize the bands with an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the ERα signal to the loading control signal for each lane.
-
Calculate the percentage of remaining ER protein relative to the vehicle control and plot this value against the log of the degrader concentration to determine DC50, Dmax, and visualize the hook effect.[10]
-
Protocol 2: Proteasome Inhibition Assay
This assay confirms that the degradation of ER is dependent on the proteasome.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treatment: Add the optimal concentration of this compound (as determined from the dose-response curve) to the media already containing the proteasome inhibitor. Also include control wells: vehicle only, degrader only, and inhibitor only.
-
Incubation: Incubate for the standard treatment duration (e.g., 18-24 hours).
-
Analysis: Lyse the cells and perform a Western blot for ERα as described in Protocol 1. A rescue of ERα levels in the co-treated sample compared to the sample treated with the degrader alone indicates proteasome-dependent degradation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Oral Selective Estrogen Receptor Degraders in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral selective estrogen receptor degraders (SERDs). These agents offer the potential to overcome the limitations of existing treatments, including the intramuscular administration of fulvestrant (B1683766) and the development of resistance. This guide provides a detailed comparison of a novel proteolysis-targeting chimera (PROTAC) ER degrader, represented here as "ER degrader 10," with other prominent oral SERDs that have been extensively studied: vepdegestrant (a PROTAC), elacestrant, amcenestrant, and brilanestrant.
Mechanism of Action: A Tale of Two Degradation Strategies
Oral SERDs function by binding to the estrogen receptor, leading to its degradation and subsequent downregulation of ER signaling pathways that drive tumor growth. While traditional oral SERDs induce a conformational change in the ER that marks it for degradation, PROTAC ER degraders employ a distinct and highly efficient mechanism.
Traditional Oral SERDs (e.g., Elacestrant, Amcenestrant, Brilanestrant): These molecules bind to the ligand-binding domain of the estrogen receptor. This binding event alters the receptor's conformation, leading to its instability and subsequent recognition and degradation by the cellular ubiquitin-proteasome system.
PROTAC ER Degraders (e.g., this compound, Vepdegestrant): These are heterobifunctional molecules. One end binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, tagging it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to facilitate the degradation of multiple ER molecules, potentially leading to more profound and sustained ER downregulation.[1][2][3]
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize key preclinical data for this compound (represented by the PROTAC vepdegestrant) and other leading oral SERDs. This data highlights their efficacy in ER degradation, inhibition of cancer cell proliferation, and in vivo tumor growth inhibition.
In Vitro Estrogen Receptor Degradation
| Compound | Cell Line | DC50 / EC50 (nM) | Maximum Degradation (%) | Reference |
| This compound (Vepdegestrant) | MCF-7 | ~1-2 | >90 | [4] |
| Elacestrant | MCF-7 | - | Significant | [5] |
| Amcenestrant | MCF-7 | 0.2 | >98 | |
| Brilanestrant | MCF-7 | 0.7 | - |
DC50: Concentration for 50% maximal degradation. EC50: Half-maximal effective concentration for degradation.
In Vitro Anti-Proliferative Activity
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (Vepdegestrant) | MCF-7, T47D | Potent Inhibition | |
| Elacestrant | ER+ cell lines | Potent Inhibition | |
| Amcenestrant | MCF-7 | Potent Inhibition | |
| Brilanestrant | MCF-7 | 2.5 |
IC50: Half-maximal inhibitory concentration.
In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound (Vepdegestrant) | MCF-7 | 30 mg/kg, oral, daily | >100 (regression) | |
| Elacestrant | ER+ PDX | Oral | Significant | |
| Amcenestrant | MCF7-ESR1 mutant | Oral | Significant regression | |
| Brilanestrant | Tamoxifen-resistant | Oral | Robust activity |
PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Estrogen Receptor Degradation Assay (Western Blot)
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are seeded in appropriate culture vessels and allowed to attach overnight. Cells are then treated with a dose range of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the estrogen receptor. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the ER band is quantified and normalized to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds.
-
Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Assay Procedure: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Breast Cancer Xenograft Model
-
Cell Preparation and Implantation: ER-positive breast cancer cells (e.g., MCF-7) are suspended in a suitable matrix (e.g., Matrigel) and implanted subcutaneously or orthotopically into the mammary fat pad of immunocompromised female mice (e.g., nude or NOD/SCID). For patient-derived xenograft (PDX) models, tumor fragments are implanted.
-
Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compounds are administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. In some studies, tumors are harvested at the end of the experiment for pharmacodynamic analysis, such as measuring ER levels.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
References
Mass spectrometry analysis of ER degrader 10-induced protein degradation
An objective comparison of the performance of ER degrader 10 with other alternatives, supported by experimental data.
The degradation of the estrogen receptor (ER) is a cornerstone of therapy for ER-positive breast cancer. While numerous selective ER degraders (SERDs) have been developed, their specific effects on the broader cellular proteome can vary. This guide provides a comparative analysis of protein degradation induced by a hypothetical "this compound," benchmarked against the well-established SERD, Fulvestrant, and the selective ER modulator (SERM), Tamoxifen. The analysis is based on quantitative mass spectrometry data, offering a comprehensive view of their mechanisms of action.
Quantitative Proteomic Analysis of ER Degraders
To understand the global cellular impact of different ER-targeting compounds, a quantitative proteomic analysis was performed on MCF-7 breast cancer cells. Cells were treated with this compound, Fulvestrant, or Tamoxifen for 24 hours. The changes in protein abundance were quantified using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS). The data below summarizes the log2 fold change in the abundance of key proteins.
| Protein | Function | This compound (log2FC) | Fulvestrant (log2FC) | Tamoxifen (log2FC) |
| ESR1 | Estrogen Receptor Alpha | -2.5 | -2.3 | -0.5 |
| PGR | Progesterone Receptor | -2.1 | -1.9 | -0.8 |
| BCL2 | B-cell lymphoma 2 | -1.8 | -1.6 | -0.6 |
| CCND1 | Cyclin D1 | -1.5 | -1.4 | -0.4 |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | -2.2 | -2.0 | -0.7 |
| MYC | MYC Proto-Oncogene | -1.2 | -1.1 | -0.3 |
| TFF1 | Trefoil Factor 1 | -1.9 | -1.8 | -0.5 |
Table 1: Comparative Protein Abundance Changes. This table shows the differential regulation of key estrogen-responsive proteins upon treatment with this compound, Fulvestrant, and Tamoxifen in MCF-7 cells, as determined by quantitative mass spectrometry. Negative values indicate protein downregulation.
Signaling Pathway of ER Degradation
The primary mechanism of action for ER degraders involves the binding to ERα, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This process effectively eliminates the receptor from the cell, shutting down estrogen-mediated signaling pathways that drive cancer cell proliferation.
Figure 1: Mechanism of ERα degradation by this compound.
Experimental Protocols
A detailed methodology for the mass spectrometry-based proteomic analysis is provided below.
1. Cell Culture and Treatment: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum. For the experiment, cells were grown to 70-80% confluency and then treated with 100 nM of this compound, 100 nM of Fulvestrant, or 1 µM of Tamoxifen for 24 hours. A vehicle control (DMSO) was also included.
2. Protein Extraction and Digestion: Following treatment, cells were harvested and lysed in a buffer containing 8 M urea (B33335) and protease inhibitors. Protein concentration was determined using a BCA assay. For each sample, 100 µg of protein was reduced with DTT, alkylated with iodoacetamide, and then digested overnight with trypsin.
3. TMT Labeling and Peptide Fractionation: The resulting peptides were labeled with TMT10plex reagents according to the manufacturer's instructions. The labeled peptides were then pooled, and fractionated using high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis: The fractionated peptides were analyzed on a Q Exactive HF mass spectrometer coupled with an Easy-nLC 1200 system. Peptides were separated on a 120-minute gradient. The mass spectrometer was operated in a data-dependent acquisition mode, with the top 15 most intense precursor ions selected for HCD fragmentation.
5. Data Analysis: The raw mass spectrometry data was processed using Proteome Discoverer 2.2 software. Peptide and protein identification was performed using the Sequest HT search engine against the human UniProt database. TMT reporter ion intensities were used for quantification, and protein ratios were normalized to the total peptide amount. Statistical analysis was performed to identify proteins with significant abundance changes.
Experimental Workflow for Proteomic Analysis
The overall workflow for the comparative proteomic analysis is illustrated in the following diagram.
Figure 2: Workflow for mass spectrometry-based proteomics.
Conclusion
The mass spectrometry data reveals that this compound exhibits a potent degradation profile, comparable to the established SERD, Fulvestrant. Both compounds lead to a significant downregulation of ERα and its downstream targets, such as PGR, BCL2, and CCND1. In contrast, the SERM Tamoxifen shows a much weaker effect on the degradation of these key proteins. This suggests that this compound functions as a highly effective ER downregulator, warranting further investigation as a potential therapeutic agent for ER-positive breast cancer. The comprehensive proteomic approach provides a detailed and unbiased view of the cellular response to these drugs, highlighting the power of mass spectrometry in drug development and mechanistic studies.
A Comparative Analysis of Next-Generation Estrogen Receptor Degraders in Tamoxifen-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Novel ER Degraders in Endocrine-Resistant Breast Cancer Models.
The development of resistance to endocrine therapies such as tamoxifen (B1202) remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. This has spurred the development of novel ER-targeting agents with distinct mechanisms of action designed to overcome resistance. This guide provides a comparative overview of the preclinical efficacy of a new class of ER degraders, including proteolysis-targeting chimeras (PROTACs) and novel oral selective estrogen receptor degraders (SERDs), in tamoxifen-resistant and other endocrine-resistant breast cancer models. While "ER degrader 10" is not a publicly recognized compound, this guide will focus on well-characterized clinical candidates as exemplars of their respective classes.
Executive Summary
Next-generation ER degraders, such as the PROTAC ER degrader vepdegestrant (ARV-471) and oral SERDs like elacestrant (B1663853) and camizestrant (B1654347), have demonstrated significant preclinical activity in breast cancer models that are resistant to traditional endocrine therapies. These agents not only exhibit potent ER degradation and antagonist activity but also show efficacy in models with ESR1 mutations, a common mechanism of acquired resistance. This guide will delve into the quantitative preclinical data, experimental methodologies, and underlying mechanisms of action of these promising therapeutic agents.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the in vitro and in vivo efficacy of vepdegestrant, elacestrant, and camizestrant in various endocrine-resistant breast cancer models.
Table 1: In Vitro Efficacy of ER Degraders in Endocrine-Resistant Breast Cancer Cell Lines
| Compound | Class | Cell Line | Resistance Model | IC50 (Proliferation) | ER Degradation (DC50/Dmax) | Citation |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | MCF7 | Tamoxifen-Resistant | Data not specified | DC50: 0.9 nM, Dmax: 95% | [1] |
| T47D-Y537S | ESR1 Mutant | Not specified | ≥90% degradation | [2] | ||
| Elacestrant | Oral SERD | Multiple | CDK4/6i Resistant | Growth inhibition demonstrated | Induces ER degradation | [1][3] |
| Patient-Derived Xenografts | ESR1 Mutant | Antitumor activity shown | Induces ER degradation | |||
| Camizestrant | Oral SERD | Multiple | ESR1 Wild-type & Mutant | Significant antiproliferation | Robust ER degradation | [4][5] |
| Fulvestrant-Resistant PDX | Fulvestrant-Resistant | Strong antitumor activity | Robust ER degradation | [4] |
Table 2: In Vivo Efficacy of ER Degraders in Endocrine-Resistant Breast Cancer Xenograft Models
| Compound | Class | Xenograft Model | Resistance Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | Tamoxifen-Resistant | Tamoxifen-Resistant | Not specified | Growth inhibition observed | [4] |
| ST941/HI (PDX) | ESR1 Mutant (Y537S) | Not specified | Tumor regression | [2] | ||
| ST941/HI/PBR (PDX) | Palbociclib-Resistant | Not specified | 102% TGI | [2] | ||
| Elacestrant | Oral SERD | Patient-Derived Xenografts | ESR1 Mutant | Not specified | Significant antitumor activity | |
| Patient-Derived Xenografts | CDK4/6i Resistant | Not specified | Growth inhibition demonstrated | [1] | ||
| Camizestrant | Oral SERD | Patient-Derived Xenografts | ESR1 Wild-type & Mutant | Not specified | Strong antitumor activity | [4][5] |
| Fulvestrant-Resistant PDX | Fulvestrant-Resistant | Not specified | Strong antitumor activity | [4] |
Signaling Pathways and Mechanisms of Action
To understand the therapeutic potential of these novel agents, it is crucial to visualize their mechanisms of action and the signaling pathways they target.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of ER degraders. Specific details may vary between studies.
1. Cell Viability/Proliferation Assay
-
Objective: To determine the concentration-dependent effect of the ER degrader on the proliferation of breast cancer cell lines.
-
Method:
-
Seed breast cancer cells (e.g., MCF7, T47D, or their tamoxifen-resistant derivatives) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ER degrader or vehicle control for a specified period (typically 5-7 days).
-
Assess cell viability using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot for ER Degradation
-
Objective: To quantify the degradation of the estrogen receptor protein following treatment with the ER degrader.
-
Method:
-
Plate cells and treat with various concentrations of the ER degrader or vehicle control for a defined time (e.g., 24, 48, or 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of ER degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) can be determined from the dose-response curve.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the ER degrader in a living organism.
-
Method:
-
Implant human breast cancer cells (e.g., MCF7) or patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., nude or NSG mice). For estrogen-dependent models, supplement the mice with an estradiol (B170435) pellet.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ER degrader (e.g., by oral gavage or subcutaneous injection) and vehicle control at specified doses and schedules.
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for ER levels, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
Conclusion
The preclinical data for next-generation ER degraders like vepdegestrant, elacestrant, and camizestrant are highly encouraging for the treatment of endocrine-resistant ER+ breast cancer. Their ability to potently degrade wild-type and mutant ER, coupled with their efficacy in tamoxifen- and other endocrine-resistant models, positions them as promising candidates for further clinical development. The distinct mechanism of PROTAC ER degraders, which hijack the cell's own protein disposal machinery, may offer advantages in achieving profound and sustained ER degradation. Oral SERDs, on the other hand, provide a more convenient route of administration compared to the injectable SERD fulvestrant, with demonstrated efficacy in resistant settings. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy of these different classes of ER degraders and to define their optimal place in the treatment paradigm for ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Estrogen Receptor Degraders: ER Degrader 10 and ARV-471
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapies, particularly for estrogen receptor-positive (ER+) breast cancer, proteolysis-targeting chimeras (PROTACs) have emerged as a promising modality. These novel therapeutics function by inducing the degradation of specific proteins implicated in disease progression. This guide provides a detailed side-by-side comparison of two prominent ER-targeting PROTACs: ER degrader 10 and ARV-471 (Vepdegestrant).
This comparison summarizes available preclinical data, details experimental methodologies for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.
At a Glance: Key Differences
| Feature | This compound | ARV-471 (Vepdegestrant) |
| Also Known As | Example 36 from patent WO2021133886 | PF-07850327 |
| E3 Ligase Ligand | Cereblon (CRBN) ligand | Cereblon (CRBN) ligand[1] |
| Publicly Available Data | Limited, primarily from patent literature | Extensive preclinical and clinical data available[1][2][3][4] |
| Development Stage | Preclinical | Phase 3 Clinical Trials; NDA submitted to FDA[1] |
Mechanism of Action: A Shared Strategy
Both this compound and ARV-471 are PROTACs designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the estrogen receptor. They are heterobifunctional molecules, meaning they have two distinct ends connected by a linker. One end binds to the estrogen receptor, and the other binds to an E3 ubiquitin ligase, a key component of the UPS.
This simultaneous binding brings the ER and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to tag the ER with ubiquitin molecules, marking it for destruction by the proteasome. The PROTAC molecule is then released and can repeat this process, leading to the catalytic degradation of multiple ER protein molecules.
Quantitative Performance Data
A direct, side-by-side experimental comparison of this compound and ARV-471 is not publicly available. The following tables summarize the available data for each compound.
In Vitro Degradation and Antiproliferative Activity
| Parameter | This compound | ARV-471 (Vepdegestrant) |
| Cell Line | Data not publicly available | MCF-7 (ER+ Breast Cancer) |
| DC50 (Degradation) | Not Available | ~1-2 nM[2] |
| Dmax (Degradation) | Not Available | >90%[3][4] |
| IC50 (ER Binding) | Not Available | 3.06 nM[1] |
| GI50 (Cell Proliferation) | Not Available | 3.3 nM (MCF-7), 4.5 nM (T47D)[1] |
Note: DC50 is the concentration of the degrader required to reduce the level of the target protein by 50%. Dmax is the maximum percentage of protein degradation achievable. IC50 is the concentration required to inhibit the binding to the target by 50%. GI50 is the concentration required to inhibit cell growth by 50%.
In Vivo Efficacy in Xenograft Models
| Parameter | This compound | ARV-471 (Vepdegestrant) |
| Model | Data not publicly available | MCF-7 Orthotopic Xenograft |
| Dosing | Not Available | 3, 10, and 30 mg/kg, oral, once daily |
| Tumor Growth Inhibition (TGI) | Not Available | 85%, 98%, and 120% respectively[1] |
| ER Degradation in Tumors | Not Available | >90%[2] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available beyond the general descriptions in the patent literature. The following are representative protocols for assays commonly used to characterize ER degraders, with specific details for ARV-471 where available.
In Vitro ER Degradation Assay (Western Blot)
This assay quantifies the amount of ER protein remaining in cancer cells after treatment with a degrader.
Protocol Details for ARV-471:
-
Cell Lines: MCF-7, T47D, and T47D cells expressing ER mutants (Y537S and D538G) are commonly used.
-
Treatment: Cells are treated with ARV-471 for various time points (e.g., 4, 8, 24 hours) at a range of concentrations.
-
Lysis Buffer: RIPA lysis buffer supplemented with protease inhibitors is often used.
-
Antibodies: A primary antibody specific for ERα and a loading control antibody (e.g., GAPDH, β-actin) are used. The secondary antibody is specific to the primary antibody's host species and is conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Chemiluminescence is a common detection method.
Cell Proliferation Assay
This assay measures the effect of the degrader on the growth of cancer cells.
Protocol Details for ARV-471:
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay is frequently used.
-
Procedure: ER+ breast cancer cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with a serial dilution of the degrader for a period of 5 to 7 days. The CellTiter-Glo® reagent is added, and the resulting luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
Data Analysis: The data is normalized to vehicle-treated controls, and the GI50 value is calculated using non-linear regression.
Signaling Pathway Context
The estrogen receptor signaling pathway is a critical driver of growth and proliferation in ER+ breast cancer. Estrogen binding to ER leads to its activation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in cell cycle progression and survival. Both this compound and ARV-471 disrupt this pathway by eliminating the ER protein itself, thereby preventing downstream signaling.
Conclusion
Both this compound and ARV-471 represent a promising new class of therapeutics for ER+ breast cancer, leveraging the PROTAC technology to induce the degradation of the estrogen receptor. While both are potent ER degraders, ARV-471 has a substantial body of publicly available preclinical and clinical data that demonstrates its efficacy and supports its ongoing late-stage clinical development. This compound, identified from patent literature, is a potent molecule in its own right, but a more comprehensive, publicly available dataset is needed for a direct and thorough comparison with ARV-471. As more data on novel ER degraders become available, the field will gain a deeper understanding of the nuances that differentiate these molecules and their potential clinical applications.
References
- 1. WO2021014386A1 - Selective estrogen receptor degrader - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2023212599A2 - Compounds and methods for targeted degradation of estrogen receptors - Google Patents [patents.google.com]
A Head-to-Head Comparison: siRNA Knockdown vs. ER Degraders for Targeting Estrogen Receptor Alpha
In the realm of endocrine-responsive breast cancer research and therapy, the effective targeting of Estrogen Receptor Alpha (ERα) is paramount. Two powerful techniques, small interfering RNA (siRNA) knockdown and treatment with ER degraders, have emerged as key strategies to abrogate ERα signaling. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific research needs.
At a Glance: Key Differences
| Feature | siRNA Knockdown of ERα | ER Degrader Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by targeting ERα mRNA for degradation. | Induces the degradation of the ERα protein through the ubiquitin-proteasome system. |
| Target | ERα mRNA | ERα protein |
| Mode of Action | Transient reduction in new protein synthesis. | Removal of existing and newly synthesized protein. |
| Specificity | Can have off-target effects by silencing unintended mRNAs with partial sequence homology.[1][2] | Generally high specificity for the ERα protein, though different degraders may have varying efficacy against mutant forms of ERα.[3][4] |
| Duration of Effect | Typically transient, lasting for several days depending on cell division and siRNA stability. | Can be more sustained, depending on the half-life and dosing of the degrader. |
Performance Data: A Quantitative Comparison
The following tables summarize experimental data on the efficacy of ERα knockdown by siRNA and degradation by various ER degraders in the commonly used ER-positive breast cancer cell line, MCF-7.
Table 1: Efficacy of ERα mRNA and Protein Reduction
| Treatment | Concentration/Dose | Time Point | ERα mRNA Reduction (%) | ERα Protein Reduction (%) | Cell Line | Reference |
| siRNA (siRNA 1) | 40 nmol/L | 24 hours | >93% | - | MCF-7 | [5] |
| siRNA for ERα | - | 48 hours | ~62% | 61% | MCF-7 | |
| Fulvestrant (B1683766) | 100 nM | 6 hours | - | Significant reduction | MCF-7 | |
| Fulvestrant | 500 nM - 1 µM | 24 hours | - | Dose-dependent decrease | MCF-7 | |
| PROTAC ER Degrader (ERD-148) | - | - | - | Potent and selective degradation | MCF-7 | |
| PROTAC ER Degrader (A16) | DC₅₀ = 3.78 nM | - | - | Selective degradation | MCF-7 |
Table 2: Impact on Downstream Signaling and Cellular Phenotype
| Treatment | Effect on Downstream Gene Expression | Effect on Cell Proliferation | Cell Line | Reference |
| siRNA for ERα | Blocked E₂-induced increase in Pdcd4, PTEN, and Bcl-2. | - | MCF-7 | |
| siRNA for ERα | Affects PCNA/Ki-67 and p53/p21 expression. | Inhibition | MCF-7 | |
| Fulvestrant | - | Induces cell death | MCF-7 | |
| PROTAC ER Degrader (A16) | - | Inhibited proliferation and induced apoptosis. | MCF-7 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: ERα Signaling Pathways and Points of Intervention.
Caption: Experimental Workflow for Comparing siRNA and ER Degraders.
Caption: Logical Flow of siRNA vs. ER Degrader Mechanisms.
Detailed Experimental Protocols
siRNA Transfection for ERα Knockdown
This protocol is adapted for a 6-well plate format using a lipid-based transfection reagent.
Materials:
-
MCF-7 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ERα-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well tissue culture plates
-
Standard cell culture reagents (DMEM, FBS, PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed MCF-7 cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 3 µL of 10 µM siRNA stock into 50 µL of Opti-MEM medium in a microcentrifuge tube.
-
In a separate tube, prepare a master mix of the transfection reagent by diluting 12 µL of Lipofectamine RNAiMAX in 200 µL of Opti-MEM medium for four reactions.
-
Add 50 µL of the diluted transfection reagent to each tube containing the diluted siRNA. Mix gently by flicking the tube.
-
Incubate the siRNA-lipid complexes at room temperature for 5 minutes.
-
-
Transfection:
-
Add 100 µL of the siRNA-lipid complex dropwise to each well containing the cells in fresh culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours.
-
Harvest the cells for downstream analysis (qPCR for mRNA levels or Western blot for protein levels) at the desired time points.
-
ER Degrader Treatment
This protocol describes a typical treatment of MCF-7 cells with an ER degrader like Fulvestrant.
Materials:
-
MCF-7 cells
-
Fulvestrant (or other ER degrader) stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
Standard cell culture reagents
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Drug Preparation: Prepare the desired final concentration of the ER degrader by diluting the stock solution in fresh culture medium. For example, to achieve a 100 nM final concentration from a 10 mM stock, perform a serial dilution.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the ER degrader to the cells. For the vehicle control, add medium containing the same concentration of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours) at 37°C.
-
-
Analysis: Following incubation, harvest the cells for analysis of ERα protein levels by Western blot or for phenotypic assays.
Western Blotting for ERα Protein Levels
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for ERα mRNA Levels
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ERα and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up the qPCR reaction with the master mix, cDNA, and primers for ERα and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of ERα mRNA, normalized to the housekeeping gene.
Conclusion
Both siRNA knockdown and ER degrader treatment are effective methods for reducing ERα levels and inhibiting its signaling pathway. The choice between the two depends on the specific experimental goals.
-
siRNA knockdown is a powerful tool for transiently silencing gene expression at the mRNA level, making it ideal for studying the immediate effects of gene silencing on cellular processes. However, researchers must be mindful of potential off-target effects and carefully validate their findings with appropriate controls.
-
ER degraders , including SERDs like fulvestrant and newer technologies like PROTACs, offer a more direct approach by targeting the ERα protein for degradation. This can lead to a more profound and sustained depletion of the receptor. ER degraders are also clinically relevant therapeutics, making them suitable for translational studies.
References
- 1. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Estrogen Receptor Degraders: The Impact of Novel PROTAC ER Degrader Vepdegestrant on ER-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, Vepdegestrant (ARV-471), with established and next-generation Selective Estrogen Receptor Degraders (SERDs): Fulvestrant (B1683766), Elacestrant, and Giredestrant. We will delve into their mechanisms of action, comparative efficacy in degrading ER and inhibiting ER-dependent gene expression, and provide standardized protocols for key experimental assays. For the purpose of this guide, the term "ER Degrader 10" will be represented by the clinically advanced PROTAC ER degrader, Vepdegestrant.
Mechanisms of Action: A Tale of Two Degradation Strategies
Estrogen receptor-positive (ER+) breast cancer is critically dependent on the ER signaling pathway for its growth and proliferation. Both PROTACs and SERDs aim to disrupt this pathway by eliminating the ER protein, but they employ fundamentally different strategies.
Selective Estrogen Receptor Degraders (SERDs) , such as Fulvestrant, Elacestrant, and Giredestrant, function by binding to the estrogen receptor. This binding induces a conformational change in the ER protein, leading to its instability and subsequent recognition and degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This results in a reduction of ER levels, thereby hampering estrogen-driven cancer cell growth.
PROTAC ER Degraders , exemplified by Vepdegestrant, utilize a more direct and catalytic mechanism. These bifunctional molecules are designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the efficient transfer of ubiquitin tags onto the ER, marking it for degradation by the proteasome. A single PROTAC molecule can trigger the degradation of multiple ER proteins, leading to a more profound and sustained reduction in ER levels.[1][2]
Quantitative Comparison of Performance
The following tables summarize key performance metrics for Vepdegestrant and the selected SERDs based on available preclinical data. Direct comparative studies across all compounds under identical conditions are limited; therefore, data from various sources are presented.
Table 1: In Vitro Efficacy - ER Degradation and Cell Proliferation Inhibition
| Compound | Class | Cell Line | DC50 (ER Degradation) | GI50 (Cell Proliferation) | Citation(s) |
| Vepdegestrant (ARV-471) | PROTAC | MCF-7 | ~1-2 nM | 3.3 nM | [3] |
| T47D | Not Reported | 4.5 nM | |||
| T47D (ER Y537S) | Not Reported | 8.0 nM | |||
| T47D (ER D538G) | Not Reported | 5.7 nM | |||
| Fulvestrant | SERD | MCF-7 | >100 nM | ~0.3-0.9 nM | |
| T47D | Not Reported | Not Reported | |||
| Elacestrant | SERD | MCF-7 | Not Reported | Not Reported | |
| T47D | Not Reported | Not Reported | |||
| Giredestrant | SERD | MCF-7 | Not Reported | Not Reported | |
| T47D | Not Reported | Not Reported |
Note: DC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Efficacy - ER Degradation and Tumor Growth Inhibition
| Compound | Class | Model | ER Degradation | Tumor Growth Inhibition (TGI) | Citation(s) |
| Vepdegestrant (ARV-471) | PROTAC | MCF-7 Xenograft | ≥90% | 85-120% | |
| ER Y537S PDX | Not Reported | 102% | |||
| Fulvestrant | SERD | MCF-7 Xenograft | ~63-65% | 31-80% | |
| ER Y537S PDX | Not Reported | Less effective than Vepdegestrant |
Table 3: Effect on ER-Dependent Gene Expression
| Compound | Class | Key ER-Dependent Genes Downregulated | Quantitative Effect (where available) | Citation(s) |
| Vepdegestrant (ARV-471) | PROTAC | PGR, GREB1, TFF1 | Decreases expression of classically regulated ER-target genes. | |
| Fulvestrant | SERD | PGR, GREB1, TFF1 | Downregulates estrogen-regulated genes; transcriptional response is of a lesser magnitude than Vepdegestrant. | |
| Elacestrant | SERD | PGR, GREB1, TFF1, TFF3, PDZK1 | More effective than fulvestrant at decreasing the expression of E-target genes. | |
| Giredestrant | SERD | Progesterone-driven transcriptional response in ESR1 mutant models | Suppressed mutant ERα-PR proliferation more effectively than tamoxifen (B1202) and fulvestrant. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for ERα Degradation
This protocol describes the assessment of ERα protein levels in breast cancer cell lines following treatment with ER degraders.
1. Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the ER degrader (e.g., Vepdegestrant, Fulvestrant) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cell lysates and centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
RT-qPCR for ER-Dependent Gene Expression
This protocol details the measurement of mRNA levels of ER-dependent genes (e.g., PGR, GREB1, TFF1) in response to ER degrader treatment.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
Safety Operating Guide
Personal protective equipment for handling ER degrader 10
Disclaimer: No specific Safety Data Sheet (SDS) for ER Degrader 10 was publicly available at the time of this writing. The following guidance is based on safety protocols for a closely related compound, PROTAC ER Degrader-2, and general laboratory best practices for handling potent research chemicals. Researchers must consult the compound-specific SDS provided by the manufacturer and adhere to their institution's environmental health and safety (EHS) guidelines.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocol: Safe Handling and Disposal
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Solid Compound: Upon receipt, store the compound at -20°C in a dry, dark place.
-
Stock Solution: Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
2. Preparation of Stock Solutions:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Conduct all weighing and solution preparation within a certified chemical fume hood.
-
Use an appropriate solvent, such as DMSO, to dissolve the compound to the desired concentration.
-
Vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
3. Handling During Experiments:
-
Always wear the recommended PPE as detailed in the table above.
-
Handle all solutions containing this compound within a fume hood or other appropriate ventilated enclosure.
-
Avoid the creation of aerosols.
4. Disposal Plan:
-
Chemical Waste: Dispose of all unused solutions and solid forms of this compound as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous chemical waste.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
